molecular formula C8H6BrN3 B1377838 8-Bromoquinazolin-2-amine CAS No. 1780759-87-6

8-Bromoquinazolin-2-amine

Cat. No.: B1377838
CAS No.: 1780759-87-6
M. Wt: 224.06 g/mol
InChI Key: IVNZJECPQXPGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromoquinazolin-2-amine is a useful research compound. Its molecular formula is C8H6BrN3 and its molecular weight is 224.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromoquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNZJECPQXPGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Data of 8-Bromoquinazolin-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 8-Bromoquinazolin-2-amine

This compound is a substituted quinazoline derivative. The quinazoline scaffold is a constituent of numerous biologically active compounds, and the presence of a bromine atom and an amino group at specific positions offers versatile handles for further chemical modifications. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation in synthetic applications.

Below is the chemical structure of this compound, which will be the basis for the subsequent spectroscopic analysis.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_report Final Report & Data Archiving purity_assessment->final_report

An In-depth Technical Guide to 8-Bromoquinazolin-2-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoquinazolin-2-amine is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of targeted therapeutics. Its strategic substitution with a bromine atom at the 8-position and an amine at the 2-position provides versatile handles for molecular elaboration, particularly in the development of kinase inhibitors. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, its reactivity profile, and its significant applications in modern drug discovery, with a focus on the development of inhibitors for critical cancer-related signaling pathways.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system is a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic framework provides a robust scaffold for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The introduction of an amino group and a bromine atom, as in this compound, further enhances its utility, offering reactive sites for diversification and the fine-tuning of pharmacological properties. This guide will delve into the specific attributes of this valuable intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

Physical Properties

While extensive experimental data for some physical properties are not publicly available, the known characteristics are summarized below. Researchers should verify these properties for their specific batches of material.

PropertyValueSource(s)
CAS Number 1780759-87-6[2][3]
Molecular Formula C₈H₆BrN₃[2][4]
Molecular Weight 224.06 g/mol [2][4]
Appearance Solid[5]
Storage Store at 2-8°C in a dry, dark place under an inert atmosphere.[4]
Melting Point No data available
Boiling Point No data available
Solubility No data available
Computational Data

Computational models provide valuable insights into the behavior of this compound in various chemical and biological environments.

ParameterValueSource(s)
Topological Polar Surface Area (TPSA) 51.8 Ų[2]
LogP 1.9745[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 0[2]
Spectroscopic Characterization

While specific, experimentally-derived spectra for this compound are not readily found in the public domain, its key spectral features can be predicted based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy: As a primary aromatic amine, this compound is expected to exhibit characteristic N-H stretching vibrations.

  • N-H Stretch: Two bands are anticipated in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches of the primary amine.[6]

  • N-H Bend: A bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ range.[6]

  • C-N Stretch: A strong band for the aromatic C-N stretch is predicted to appear between 1335-1250 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would provide definitive structural confirmation. Based on the structure, the following general features are expected:

  • ¹H NMR: Signals corresponding to the aromatic protons on the quinazoline ring system and a broad signal for the -NH₂ protons.

  • ¹³C NMR: Resonances for the eight carbon atoms of the quinazoline core. The carbon bearing the bromine atom would be influenced by its electronegativity and isotopic abundance.

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with a common strategy involving the cyclization of an appropriately substituted anthranilonitrile derivative.

Proposed Synthetic Pathway

A plausible and efficient synthesis starts from 2-amino-3-bromobenzonitrile. This pathway involves a cyclization reaction to form the quinazoline ring system.

Synthesis_of_this compound start 2-Amino-3-bromobenzonitrile reaction start->reaction reagent1 Formamide reagent1->reaction product This compound reaction->product Heat Cross_Coupling_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Arylboronic Acid Pd Catalyst, Base start->suzuki_reagents buchwald_reagents Amine (R₂NH) Pd Catalyst, Base start->buchwald_reagents suzuki_product 8-Aryl-quinazolin-2-amine suzuki_reagents->suzuki_product buchwald_product 8-(Amino)-quinazolin-2-amine buchwald_reagents->buchwald_product Kinase_Inhibition_Pathway cluster_downstream Downstream Signaling ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, FLT3) ligand->receptor Activation proliferation Cell Proliferation receptor->proliferation survival Cell Survival receptor->survival inhibitor Quinazoline Inhibitor (derived from this compound) inhibitor->receptor Inhibition

References

8-Bromoquinazolin-2-amine CAS number 1780759-87-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Bromoquinazolin-2-amine (CAS: 1780759-87-6): A Versatile Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and application of this compound. This molecule, identified by CAS number 1780759-87-6, represents a strategically functionalized building block poised for elaboration in modern drug discovery programs.

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the centerpiece of numerous approved drugs, including kinase inhibitors used in oncology like gefitinib and erlotinib. The specific substitution pattern of this compound—featuring a nucleophilic 2-amino group and a versatile 8-bromo handle—offers a dual-functional platform for generating diverse molecular libraries and probing structure-activity relationships (SAR). This document provides a deep dive into its chemical properties, a proposed synthetic pathway grounded in established literature, and a forward-looking perspective on its utility in developing next-generation therapeutics.

Physicochemical & Computed Properties

A foundational understanding of a molecule's physical and chemical properties is critical for its effective use in synthesis and screening. The data for this compound, aggregated from chemical supplier databases, provides the necessary parameters for experimental design.[1][2][3]

PropertyValueSource
CAS Number 1780759-87-6[1][2]
Molecular Formula C₈H₆BrN₃[1]
Molecular Weight 224.06 g/mol [1][2]
Purity Typically ≥97%[3]
Appearance Solid (Form not specified)[4]
Storage Conditions Store at 2-8°C or room temperature, under inert atmosphere, protected from light.[2][3]
SMILES NC1=NC=C2C(C(Br)=CC=C2)=N1[1]
InChIKey IVNZJECPQXPGRG-UHFFFAOYSA-N[3]
Topological Polar Surface Area (TPSA) 51.8 Ų[1]
Computed LogP 1.9745[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 0[1]

Proposed Synthesis and Mechanism

While specific literature for the synthesis of this compound is not publicly available, a robust and highly plausible pathway can be designed based on well-established methods for constructing the 2-aminoquinazoline scaffold.[5][6] The most logical approach involves the acid-mediated cyclization of a substituted 2-aminobenzonitrile with a cyanamide source.

The causality for this choice rests on the high yields and broad substrate tolerance reported for this type of [4+2] annulation reaction.[5][6] The key starting material, 2-amino-3-bromobenzonitrile , is commercially available, making this a practical and efficient route for laboratory-scale synthesis.

Proposed Synthetic Protocol

Reaction: 2-amino-3-bromobenzonitrile reacts with cyanamide in the presence of a strong acid catalyst to yield this compound.

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-bromobenzonitrile (1.0 eq).

  • Solvent and Reagent Addition: Add a suitable solvent such as 1,4-dioxane or isopropanol. Add cyanamide (1.5 - 2.0 eq).

  • Acid Catalyst: Carefully add concentrated hydrochloric acid (2.0 - 3.0 eq) dropwise to the stirring mixture. The acid serves to protonate the nitrile of the cyanamide, activating it for nucleophilic attack.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic. This will neutralize the excess acid.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Plausible Reaction Mechanism

The reaction proceeds via an acid-catalyzed mechanism. First, the cyanamide is protonated, increasing its electrophilicity. The exocyclic amino group of the 2-amino-3-bromobenzonitrile then attacks the activated cyanamide carbon. A series of proton transfers and a final intramolecular cyclization onto the benzonitrile group, followed by tautomerization, yields the stable aromatic this compound product.

G SM 2-Amino-3-bromobenzonitrile + Cyanamide Activation Acid Catalyst (HCl) Protonation of Cyanamide SM->Activation Step 1 Attack Nucleophilic Attack by Amino Group Activation->Attack Step 2 Intermediate Acyclic Intermediate Formation Attack->Intermediate Step 3 Cyclization Intramolecular Cyclization onto Benzonitrile Intermediate->Cyclization Step 4 Product This compound (after Tautomerization) Cyclization->Product Step 5

Caption: Proposed reaction workflow for the synthesis of this compound.

Anticipated Spectroscopic Characterization

For a protocol to be self-validating, researchers must be able to confirm the identity and purity of the final product. The following are the expected spectroscopic signatures for this compound.

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum should show three distinct aromatic protons in the 7.0-8.5 ppm range, corresponding to the protons on the benzene ring portion of the quinazoline. A broad singlet corresponding to the two protons of the 2-amino group would likely appear further downfield (around 6.5-7.5 ppm), which would exchange upon addition of D₂O.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The spectrum is expected to show 8 distinct carbon signals. Key signals would include those for the C-Br carbon (around 110-120 ppm) and the carbons of the pyrimidine ring, particularly the C2 carbon bearing the amino group (around 160-165 ppm).

  • Mass Spectrometry (ESI+): The mass spectrum should exhibit a characteristic pair of peaks for the molecular ion [M+H]⁺ at m/z 224.0 and 226.0 with an approximate 1:1 intensity ratio, which is the isotopic signature of a molecule containing one bromine atom.

Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its potential as a versatile intermediate for constructing more complex molecules, particularly in the context of kinase inhibitor discovery and other areas of oncology and immunology research.[7][8][9]

The molecule offers two primary points for diversification:

  • The 8-Bromo Position: This bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling chemists to systematically probe the SAR of the "solvent-front" region of many kinase active sites.

    • Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • The 2-Amino Group: This group is a potent nucleophile and can be readily acylated, alkylated, or used in condensation reactions to build out vectors targeting other regions of a protein's binding pocket.

This dual functionality allows for the rapid generation of a library of analogues from a single, common core, accelerating the hit-to-lead optimization process.

G cluster_0 Palladium Cross-Coupling at C8 cluster_1 Derivatization at N2 Core This compound 8-Bromo (Coupling Site) 2-Amino (Derivatization Site) Suzuki Suzuki Coupling (R-B(OH)2) Core:f0->Suzuki Buchwald Buchwald-Hartwig (R-NH2) Core:f0->Buchwald Sonogashira Sonogashira (R-C≡CH) Core:f0->Sonogashira Acylation Acylation (R-COCl) Core:f1->Acylation Alkylation Reductive Amination (R-CHO) Core:f1->Alkylation Library Diverse Chemical Library (Novel Drug Candidates) Suzuki->Library Buchwald->Library Sonogashira->Library Acylation->Library Alkylation->Library

Caption: Use of this compound as a scaffold for library synthesis.

Safety, Storage, and Handling

As with any laboratory chemical, proper handling is paramount.

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark, and dry place.[2] Recommended long-term storage is often at 2-8°C.[3]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of exposure, follow standard laboratory first-aid procedures and consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 1780759-87-6) is more than just a catalog chemical; it is a high-potential starting material for medicinal chemistry programs. Its strategic placement of a bromine atom and an amino group on the privileged quinazoline scaffold provides chemists with a powerful and versatile platform. By leveraging established synthetic methodologies, researchers can readily access this compound and utilize it to generate novel libraries of molecules directed at a range of biological targets. This guide provides the foundational knowledge—from synthesis to strategic application—to empower scientists to effectively integrate this valuable building block into their drug discovery workflows.

References

Biological activity of 8-Bromoquinazolin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 8-Bromoquinazolin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Within this class, derivatives featuring a 2-amine substitution and a bromine atom at the 8th position represent a focal point of contemporary drug discovery. The introduction of the 8-bromo moiety can significantly modulate the molecule's electronic properties and steric profile, often enhancing binding affinity and metabolic stability. This guide provides a comprehensive technical overview of the multifaceted biological activities of this compound derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation.

Core Antitumor Mechanisms and Applications

Quinazoline derivatives have made their most significant impact in oncology, with several FDA-approved drugs like gefitinib and erlotinib targeting key signaling pathways in cancer.[1][3] The this compound scaffold serves as a versatile template for designing potent inhibitors of critical protein kinases that drive tumor growth, proliferation, and survival.[4][5]

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism of action for many quinazoline-based anticancer agents is the competitive inhibition of the ATP-binding site within the catalytic domain of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][6][7]

  • EGFR Inhibition: Overexpression and mutation of EGFR are hallmarks of various cancers, leading to sustained proliferative signaling.[3][8] Quinazoline derivatives, especially those with a 4-anilino substitution, mimic the adenine portion of ATP, forming crucial hydrogen bonds with key residues (e.g., Met793) in the EGFR kinase hinge region, thereby blocking downstream signaling.[9] The 8-bromo substituent can enhance this interaction and contribute to higher potency.

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and is primarily mediated by the VEGF/VEGFR-2 signaling pathway.[10][11] By inhibiting VEGFR-2 autophosphorylation, these compounds can effectively block the pro-angiogenic signals, leading to a reduction in tumor vascularization and growth.[6][11]

EGFR_VEGFR2_Inhibition Ligand Growth Factor (EGF/VEGF) Receptor RTK (EGFR/VEGFR-2) Ligand->Receptor Binds Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Induces Downstream Downstream Signaling (Ras/Raf/MEK, PLCγ, etc.) Dimerization->Downstream Activates ATP ATP ATP->Dimerization Phosphorylates Derivative This compound Derivative Derivative->Dimerization INHIBITS (ATP Competition) Response Cell Proliferation, Angiogenesis, Survival Downstream->Response Leads to

Caption: Inhibition of EGFR/VEGFR-2 Signaling Pathway.
Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell metabolism, growth, and survival, and its aberrant activation is a frequent event in human cancers.[12][13] Several quinazoline derivatives have been developed as potent inhibitors of this pathway.[14][15][16] They can act by directly inhibiting PI3K isoforms or by targeting downstream effectors like Akt and mTOR, leading to cell cycle arrest and induction of apoptosis.[17][18]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTORC1 Akt->mTOR Activates Downstream Protein Synthesis, Cell Growth, Proliferation mTOR->Downstream Promotes Derivative Quinazoline Derivative Derivative->PI3K INHIBITS Derivative->mTOR INHIBITS

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
Summary of Anticancer Activity

The following table summarizes the cytotoxic activity of representative quinazoline derivatives against various human cancer cell lines.

Compound Class/ExampleSubstitution PatternTarget Cell LineIC₅₀ (µM)Primary Target(s)Reference
Quinazoline-Sulfonamide HybridVaried sulfonamides at C4LoVo (Colorectal)0.89 - 9.76Not specified[4]
4-Anilino-quinazoline(E)-propen-1-yl at C6/C7A431 (Skin)<0.04 - 0.15EGFR[3]
Quinazoline-SemicarbazoneSemicarbazone at C6A549 (Lung)0.08 - 1.21EGFR[19]
6-Bromo-2-(pyridin-3-yl)-quinazoline4-bromo-phenylethylidene-hydrazinyl at C4MDA-MB-231 (Breast)0.03EGFR/HER2[3]
2-Thioxobenzo[g]quinazolineVaried substitutionsMCF-7 (Breast)0.19 - 9.87VEGFR-2[20]
Dimorpholinoquinazoline(Hetero)aromatic carbamideMCF-7 (Breast)0.3 - 1.5PI3K/Akt/mTOR[13]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cancer cell viability.[21][22]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[23] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 4,000-8,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[24]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[25]

Antimicrobial Activity

The emergence of drug-resistant microbial pathogens necessitates the discovery of novel antimicrobial agents.[26] Quinazoline derivatives have shown promising potential as antibacterial and antifungal agents.[2][27][28] Structure-activity relationship studies have revealed that the presence of a halogen atom at positions 6 or 8 of the quinazoline ring can significantly enhance antimicrobial activity.[27]

Mechanism and Spectrum

The exact antimicrobial mechanisms are varied, but they are thought to involve the disruption of essential cellular processes such as DNA replication, protein synthesis, or cell wall integrity.[27][28] These derivatives have demonstrated activity against a range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[2][29]

Summary of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative quinazolinone derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Quinazolin-4(3H)-one derivativeStaphylococcus aureus50 - 100[28]
Quinazolin-4(3H)-one derivativeStreptococcus pneumoniae50 - 100[28]
Quinazolinone derivativeEscherichia coli>100[29]
Quinazolinone derivativePseudomonas aeruginosa50[29]
Quinazolinone derivativeCandida albicans50[29]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a gold-standard quantitative method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[30][31][32]

Principle: The assay involves challenging a standardized bacterial inoculum with two-fold serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after overnight incubation.[31][33]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under ambient air conditions.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.

  • Validation: The test is valid if the growth control well is turbid and the sterility control well is clear.

Anti-inflammatory Potential

Inflammation is a complex biological response implicated in numerous diseases.[34] Quinazoline derivatives have been explored for their anti-inflammatory properties, which are often linked to the inhibition of key inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of these compounds may arise from their ability to inhibit enzymes like cyclooxygenase (COX), which are crucial for the synthesis of prostaglandins (e.g., PGE₂), potent inflammatory mediators.[34][35] By reducing the production of these pro-inflammatory molecules, the derivatives can alleviate inflammatory responses.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a classic and widely used animal model for evaluating the acute anti-inflammatory activity of compounds.[36][37]

Principle: The sub-plantar injection of carrageenan into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.[36]

Step-by-Step Methodology:

  • Animal Acclimatization: Use healthy Wistar albino rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions with free access to food and water.[37]

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): a negative control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound derivative. Administer the compounds orally or intraperitoneally 60 minutes before inducing inflammation.

  • Baseline Measurement: Before carrageenan injection, measure the initial volume or thickness of each rat's right hind paw using a plethysmometer or digital calipers.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan suspension (in sterile saline) into the sub-plantar region of the right hind paw of each rat.[36]

  • Paw Volume Measurement: Measure the paw volume/thickness at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group. Statistical significance is typically determined using ANOVA followed by a post-hoc test.

Synthesis and Evaluation Workflow

The development of novel this compound derivatives follows a structured workflow from chemical synthesis to biological validation. A common synthetic strategy involves using a key intermediate, such as 8-bromo-2-chloroquinazoline, which can then be subjected to nucleophilic substitution and cross-coupling reactions to generate a diverse library of final compounds.[38]

Drug_Discovery_Workflow Start Starting Material (e.g., 8-Bromo-2-chloroquinazoline) Synthesis Chemical Synthesis (e.g., Suzuki Coupling, SNAr) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Compound Library of This compound Derivatives Purification->Library InVitro In Vitro Screening (Cytotoxicity, Antimicrobial, Enzyme Assays) Library->InVitro Hit Hit Identification (Potent & Selective Compounds) InVitro->Hit InVivo In Vivo Evaluation (Tumor Models, Infection Models) Hit->InVivo Advance Hits Lead Lead Optimization InVivo->Lead

Caption: General Workflow for Synthesis and Biological Evaluation.

Conclusion and Future Perspectives

This compound derivatives constitute a highly promising class of biologically active compounds. Their structural versatility allows for fine-tuning of their activity against a range of therapeutic targets, particularly those relevant to oncology. The strong foundation of research in anticancer kinase inhibition, coupled with emerging data on their antimicrobial and anti-inflammatory properties, positions this scaffold as a valuable starting point for future drug discovery programs. Further research should focus on elucidating detailed structure-activity relationships, exploring novel molecular targets, and optimizing pharmacokinetic and safety profiles to translate these promising laboratory findings into clinically effective therapeutic agents.

References

An In-Depth Technical Guide to the Reaction Mechanisms of 8-Bromoquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous therapeutic agents, including those with anticancer, antiviral, and antihypertensive properties.[1][2] Among its derivatives, 8-Bromoquinazolin-2-amine serves as a critical and versatile building block for the synthesis of complex, poly-substituted quinazoline-based compounds. This guide provides an in-depth analysis of the principal reaction mechanisms involving this compound, with a focus on palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in synthetic organic chemistry. The discussion herein elucidates the causality behind experimental choices, offers detailed, field-tested protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of the Quinazoline Core

The quinazoline ring system is a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring. This scaffold is a component of numerous biologically active compounds and several FDA-approved drugs, such as gefitinib and erlotinib, which are potent tyrosine kinase inhibitors used in cancer therapy.[1][3] The 2-aminoquinazoline moiety, in particular, is a key pharmacophore that facilitates crucial interactions with a wide range of biological targets.[4]

The strategic placement of a bromine atom at the C8-position of the 2-aminoquinazoline scaffold provides a reactive handle for introducing molecular diversity. This is primarily achieved through modern cross-coupling methodologies, which allow for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Understanding the underlying mechanisms of these transformations is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes.

Foundational Synthesis: Accessing the Quinazoline Scaffold

Before exploring its subsequent reactions, it is instructive to understand the synthesis of the quinazoline core itself. Numerous methods exist, often starting from readily available anthranilic acid or 2-aminobenzonitrile derivatives.[1][5] A common strategy involves the condensation of a 2-aminobenzonitrile with a nitrile under basic conditions, often accelerated by microwave irradiation, to yield 2-substituted-4-aminoquinazolines.[6] Another approach is the reaction of 2-aminobenzylamines with aldehydes or nitriles, which can be catalyzed by various transition metals like iodine or nickel.[5] These methods provide a reliable foundation for producing the core structure before subsequent halogenation and functionalization steps to yield the target this compound.

Core Reaction Mechanisms: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C8-position of this compound is an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions. This class of reactions represents a powerful and versatile method for forming C-C and C-N bonds with high efficiency and functional group tolerance.[7][8] The two most critical and widely employed mechanisms in this context are the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)–C(sp²) bond between an organohalide and an organoboron compound.[9][10] In the context of this compound, this reaction is used to introduce a wide variety of aryl, heteroaryl, or vinyl substituents at the C8-position.

3.1.1. The Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The mechanism can be broken down into three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11][12]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex. The reactivity order for aryl halides in this step is generally I > OTf > Br >> Cl.[11]

  • Transmetalation: This is the key bond-forming step where the organic group is transferred from the organoboron reagent (e.g., a boronic acid) to the palladium(II) center. This process requires activation by a base, which coordinates to the boron atom to form a more nucleophilic "ate" complex, facilitating the transfer of the R² group to the palladium and displacing the halide.[10][11]

  • Reductive Elimination: The final step involves the elimination of the newly coupled product from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This step forms the desired C8-substituted 2-aminoquinazoline.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle for this compound pd0 L₂Pd(0) ox_add Oxidative Addition pd0->ox_add pd_intermediate L₂Pd(II)(Ar)(Br) (Ar = Quinazoline) ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal pd_r_intermediate L₂Pd(II)(Ar)(R') transmetal->pd_r_intermediate red_elim Reductive Elimination pd_r_intermediate->red_elim product Ar-R' pd_r_intermediate->product red_elim->pd0 substrate This compound (Ar-Br) substrate->ox_add boronic R'-B(OH)₂ + Base boronic->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

3.1.2. Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the arylation of this compound.

Step Procedure Rationale & Insights
1 To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).The inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst. Using a slight excess of the boronic acid drives the reaction to completion. The choice of base is crucial; stronger bases can accelerate transmetalation but may not be compatible with sensitive functional groups.[10]
2 Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst like Pd(dppf)Cl₂ (2-5 mol%).Pd(PPh₃)₄ is a common choice, but modern catalysts with bulky phosphine ligands often provide better yields and turnover numbers, especially with challenging substrates.[13]
3 Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol (e.g., 4:1 ratio).The solvent choice affects the solubility of all components and the efficacy of the base. A small amount of water is often beneficial for the dissolution of the base and facilitating the formation of the boronate "ate" complex.[13]
4 Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).Elevated temperatures are usually required to drive the oxidative addition and reductive elimination steps at a reasonable rate.
5 Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.Standard aqueous workup removes the inorganic salts and polar impurities.
6 Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.Purification is necessary to isolate the desired product from residual reagents, catalyst, and byproducts.

Table 1: Representative Data for Suzuki-Miyaura Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9085
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/EtOH10092
3Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9078[14]
41-Methyl-1H-pyrazol-4-ylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O10081[14]
Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds by coupling an aryl halide with an amine.[15] This transformation is exceptionally valuable for synthesizing N-aryl derivatives, which are common motifs in pharmaceuticals. For this compound, this reaction allows for the introduction of various primary or secondary amines at the C8-position, further expanding its structural diversity.

3.2.1. The Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination shares similarities with the Suzuki coupling, involving oxidative addition and reductive elimination steps.[16][17][18]

  • Oxidative Addition: As before, the cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of this compound, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) then deprotonates the coordinated amine to form a palladium-amido complex. This step is often rate-limiting and crucial for the reaction's success.

  • Reductive Elimination: The C-N bond is formed as the aryl group and the amido ligand are eliminated from the palladium center. This step regenerates the Pd(0) catalyst and releases the desired N-arylated quinazoline product.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 L₂Pd(0) ox_add Oxidative Addition pd0->ox_add pd_intermediate L₂Pd(II)(Ar)(Br) (Ar = Quinazoline) ox_add->pd_intermediate amine_coord Amine Coordination & Deprotonation pd_intermediate->amine_coord pd_amido L₂Pd(II)(Ar)(NR¹R²) amine_coord->pd_amido red_elim Reductive Elimination pd_amido->red_elim product Ar-NR¹R² pd_amido->product red_elim->pd0 substrate This compound (Ar-Br) substrate->ox_add amine HNR¹R² + Base amine->amine_coord

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

3.2.2. Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound.

Step Procedure Rationale & Insights
1 To a flame-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%).The choice of ligand is critical and depends heavily on the amine substrate. Bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.[18][19] Using a pre-catalyst/ligand system often gives more reproducible results.
2 Add the base, typically sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) (1.4-2.0 eq).NaOt-Bu is a very strong base suitable for many amines. For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are used. The base must be strong enough to deprotonate the coordinated amine but not so strong as to cause side reactions.
3 Add this compound (1.0 eq) and the amine coupling partner (1.1-1.3 eq).A slight excess of the amine is used to ensure full conversion of the aryl bromide.
4 Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.The solvent must be anhydrous as water can interfere with the catalytic cycle, particularly by hydrolyzing the active catalyst or base.
5 Heat the mixture to 80-120 °C and monitor by TLC or LC-MS until completion (typically 2-18 hours).Heating is necessary to overcome the activation barriers of the catalytic steps.
6 Cool the reaction, dilute with an organic solvent, and quench carefully with water or saturated NH₄Cl solution.The workup procedure is similar to the Suzuki coupling, aiming to remove inorganic salts.
7 Separate the layers, extract the aqueous phase, and combine the organic layers. Dry, concentrate, and purify by column chromatography.Purification isolates the C8-amino-substituted quinazoline product.

Alternative Mechanisms: Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, it is worth considering the possibility of Nucleophilic Aromatic Substitution (SNAr). In an SNAr reaction, a nucleophile directly displaces a leaving group on an electron-poor aromatic ring.[20][21]

For an SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[22] These EWGs stabilize the negative charge of the intermediate Meisenheimer complex.[20]

In this compound, the pyrimidine portion of the quinazoline ring is inherently electron-deficient. The ring nitrogens act as electron-withdrawing groups. This can potentially activate the C8-position towards nucleophilic attack, although this effect is less pronounced than that of a nitro group. SNAr reactions on this scaffold are generally less common and require harsher conditions (high temperatures, very strong nucleophiles) compared to the milder and more versatile palladium-catalyzed methods.[23] The synthetic utility is often limited to specific substrates where cross-coupling is not feasible.

Conclusion and Future Outlook

This compound is a powerful intermediate whose reactivity is dominated by palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide robust and versatile mechanistic pathways to generate vast libraries of C8-substituted 2-aminoquinazolines. A thorough understanding of their respective catalytic cycles, the role of each reagent, and the causality behind specific experimental conditions is essential for any scientist working in drug discovery and development. While SNAr presents a potential alternative, its scope is narrower. The continued development of more active and stable catalyst systems will undoubtedly further enhance the utility of this compound as a pivotal building block in the synthesis of next-generation therapeutics.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 8-Bromoquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 8-Bromoquinazolin-2-amine, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Quinazoline derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document outlines a robust and reproducible synthetic route starting from 2-amino-3-bromobenzonitrile and guanidine, proceeding via a base-catalyzed amino-nitrile cyclization.[3] We delve into the mechanistic rationale behind the chosen conditions, offer detailed procedural steps from reaction setup to product purification and characterization, and include a troubleshooting guide to address common experimental challenges. This protocol is designed to be a self-validating system, enabling both experienced and novice researchers to successfully synthesize this valuable chemical intermediate.

Introduction & Scientific Context

The quinazoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1] The strategic placement of functional groups on the quinazoline ring allows for the fine-tuning of pharmacological activity. The title compound, this compound, serves as a versatile building block. The bromine atom at the C8 position is particularly useful as it provides a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the C2-amino group is a key pharmacophoric feature.[4]

The synthesis of the quinazoline ring system can be achieved through several established methods, often starting from anthranilic acid or its derivatives.[5][6] For the preparation of 2-aminoquinazolines specifically, the cyclocondensation of a 2-aminobenzonitrile with guanidine represents one of the most direct and efficient strategies. This approach leverages the inherent reactivity of the nitrile group and the ortho-amino group to construct the pyrimidine ring in a single, high-yielding step.

This document provides a detailed protocol based on this well-established chemical transformation, ensuring high fidelity and reproducibility for laboratory-scale synthesis.

Reaction Scheme & Mechanism

The synthesis proceeds via the base-catalyzed cyclocondensation of 2-amino-3-bromobenzonitrile with guanidine.

Overall Reaction:

  • Reactants: 2-Amino-3-bromobenzonitrile, Guanidine Hydrochloride

  • Base/Catalyst: Sodium Ethoxide (NaOEt)

  • Product: this compound

Mechanistic Insight:

The reaction mechanism is a classic example of a nucleophilic addition followed by an intramolecular cyclization.

  • Guanidine Activation: The strong base, sodium ethoxide, deprotonates guanidine hydrochloride to generate free guanidine, a potent nucleophile.

  • Nucleophilic Attack: The free guanidine attacks the electrophilic carbon of the nitrile group on 2-amino-3-bromobenzonitrile.

  • Intramolecular Cyclization: The intermediate formed then undergoes an intramolecular cyclization, where the ortho-amino group attacks the newly formed imine carbon.

  • Aromatization: A subsequent elimination of ammonia and tautomerization leads to the formation of the stable, aromatic this compound product.

This process is highly efficient due to the favorable intramolecular nature of the ring-closing step.

Materials & Equipment

Reagents & Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )Supplier Notes
2-Amino-3-bromobenzonitrile120548-99-2C₇H₅BrN₂197.03Purity ≥97%
Guanidine Hydrochloride50-01-1CH₆ClN₃95.53Purity ≥99%
Sodium Metal7440-23-5Na22.99Store under mineral oil
Ethanol (Absolute)64-17-5C₂H₆O46.07Anhydrous, 200 proof
Diethyl Ether60-29-7C₄H₁₀O74.12Anhydrous
Deionized Water7732-18-5H₂O18.02For work-up
Equipment
  • Three-neck round-bottom flask (250 mL) with stoppers

  • Reflux condenser with drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Buchner funnel and filter flask assembly

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance (±0.001 g)

  • NMR spectrometer, Mass spectrometer for characterization

Detailed Experimental Protocol

This protocol describes a 10 mmol scale synthesis.

Step 1: Preparation of Sodium Ethoxide Solution (In Situ)

CAUTION: Sodium metal reacts violently with water. This procedure must be performed under anhydrous conditions and in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a glass stopper.

  • Add 60 mL of absolute ethanol to the flask.

  • Carefully cut small, clean pieces of sodium metal (0.25 g, 11.0 mmol, 1.1 eq), wash them quickly with anhydrous diethyl ether to remove the protective mineral oil, and add them portion-wise to the stirring ethanol.

  • The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely until it is fully dissolved. This may take 30-60 minutes. The resulting clear solution is sodium ethoxide in ethanol.

Step 2: Reaction Execution
  • To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.05 g, 11.0 mmol, 1.1 eq). Stir the mixture for 15 minutes at room temperature to allow for the formation of free guanidine. A precipitate of sodium chloride will form.

  • Add 2-amino-3-bromobenzonitrile (1.97 g, 10.0 mmol, 1.0 eq) to the flask.

  • Replace the glass stopper with a new one and heat the reaction mixture to reflux (approx. 78-80 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (1:1). The starting benzonitrile should be consumed, and a new, more polar spot corresponding to the product should appear.

Step 3: Reaction Work-up and Isolation
  • After the reaction is complete, cool the flask to room temperature and then further cool it in an ice bath for 30 minutes.

  • Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold deionized water while stirring.

  • A pale yellow or off-white precipitate of the crude product will form.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove inorganic salts (NaCl) and any residual ethanol.

  • Dry the crude product in a vacuum oven at 60 °C overnight.

Step 4: Purification
  • The most common method for purifying the crude product is recrystallization.

  • Transfer the dried crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent, such as ethanol or a DMF/water mixture, until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Typical yield: 75-85%.

Characterization of this compound

The identity and purity of the final compound must be confirmed by spectroscopic analysis.

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₈H₆BrN₃[7]

  • Molecular Weight: 224.06 g/mol [7]

  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the aromatic protons and the amine protons. The aromatic protons on the quinazoline ring will appear as doublets and triplets in the range of δ 7.0-9.0 ppm. The C2-NH₂ protons will appear as a broad singlet.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expect 8 distinct signals for the carbon atoms of the quinazoline core.

  • Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion at m/z ≈ 224.0 and 226.0, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

  • Melting Point: To be determined experimentally and compared with literature values if available.

Workflow & Data Summary

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Isolation cluster_purify Step 4: Purification & Analysis prep_naoet Prepare Sodium Ethoxide in Absolute Ethanol add_guanidine Add Guanidine HCl prep_naoet->add_guanidine Use immediately add_startmat Add 2-Amino-3-bromobenzonitrile add_guanidine->add_startmat reflux Reflux for 6-8 hours (approx. 80°C) add_startmat->reflux quench Quench in Ice Water reflux->quench Upon completion (TLC) precipitate Precipitate Product quench->precipitate filtrate Filter and Wash Solid precipitate->filtrate dry Dry Crude Product filtrate->dry recrystallize Recrystallize from Ethanol or DMF/Water dry->recrystallize characterize Characterize Final Product (NMR, MS, MP) recrystallize->characterize

Caption: A step-by-step workflow for the synthesis of this compound.

Quantitative Data Summary (for 10 mmol scale)
ComponentMW ( g/mol )Amount (g)Amount (mmol)Equivalents
2-Amino-3-bromobenzonitrile197.031.9710.01.0
Guanidine Hydrochloride95.531.0511.01.1
Sodium Metal22.990.2511.01.1
Product (Theoretical Yield) 224.06 2.24 10.0 -
Expected Actual Yield -1.68 - 1.90-75 - 85%

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Wet reagents/solvent (especially ethanol). 3. Insufficient base.1. Extend reflux time and monitor by TLC. 2. Use freshly opened anhydrous ethanol. Ensure sodium metal is clean and dry before use. 3. Ensure all sodium has reacted before adding other reagents.
Incomplete Reaction 1. Insufficient heating. 2. Short reaction time.1. Ensure the mixture is vigorously refluxing. Check the temperature of the heating mantle. 2. Continue refluxing for an additional 2-4 hours.
Product is Oily or Impure 1. Incomplete removal of starting materials or byproducts. 2. Insufficient washing during work-up.1. Perform recrystallization carefully. If product is still impure, consider column chromatography on silica gel. 2. Ensure the crude product is washed thoroughly with cold water.
Difficulty with Recrystallization 1. Incorrect solvent choice. 2. Solution is too dilute.1. Test different solvent systems (e.g., isopropanol, acetonitrile, DMF/water). 2. Boil off some solvent to concentrate the solution before cooling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 8-Bromoquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Power of Palladium Catalysis

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Derivatives of this nitrogen-rich heterocycle have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The ability to precisely functionalize the quinazoline ring system is therefore of paramount importance to researchers in drug discovery and development. The 2-aminoquinazoline moiety, in particular, is a key pharmacophore in several therapeutic agents.

Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools in modern organic synthesis for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[5][6] Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings allow for the efficient and selective formation of new bonds under relatively mild conditions, tolerating a wide array of functional groups.[7][8][9][10][11] For a substrate like 8-bromoquinazolin-2-amine, these reactions provide a direct and modular route to introduce diverse molecular fragments at the C8-position, enabling the rapid generation of compound libraries for biological screening.

This guide provides detailed application notes and experimentally-derived protocols for the application of this compound in several key palladium-catalyzed cross-coupling reactions. The protocols are designed to be robust starting points for researchers, with explanations of the critical parameters and the underlying mechanistic principles.

Understanding the Substrate: this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is influenced by several factors:

  • The C-Br Bond: The carbon-bromine bond at the 8-position is the site of oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle.

  • The Quinazoline Core: The electron-deficient nature of the pyrimidine ring can influence the rate of oxidative addition.

  • The 2-Amino Group: This primary amine is a potential coordinating group to the palladium center. While it can influence catalyst activity, it is generally not reactive as a nucleophile under the conditions for C-C bond formation. However, in reactions like the Buchwald-Hartwig amination, its presence must be considered for potential side reactions or catalyst inhibition if not properly protected, although in many cases, the reaction can proceed with the free amine.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

A typical experimental setup for these reactions involves the careful exclusion of oxygen and moisture, as the active Pd(0) catalyst is sensitive to air.

G cluster_prep Reaction Setup cluster_inert Inert Atmosphere cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Select oven-dried glassware (e.g., Schlenk tube or vial) B Add solid reagents: This compound, coupling partner, base, Pd catalyst, ligand A->B C Seal the vessel with a septum B->C D Evacuate and backfill with inert gas (Ar or N2) C->D E Repeat evacuation/backfill cycle (typically 3x) D->E F Add degassed solvent(s) via syringe E->F G Heat to specified temperature with vigorous stirring F->G H Monitor reaction progress (TLC, LC-MS) G->H I Cool to room temperature H->I J Quench reaction and perform aqueous work-up I->J K Purify by column chromatography J->K

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

The Catalytic Cycle: A Unified Mechanism

Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, which is initiated by the active Pd(0) species.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Nu Ar-Pd(II)(L2)-Nu Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Nu Transmetalation (Nu-M) Ar-Nu Ar-Nu Ar-Pd(II)(L2)-Nu->Ar-Nu Reductive Elimination Ar-Nu->Pd(0)L2 Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step.[5]

  • Transmetalation (for Suzuki, Sonogashira): The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[10] For Buchwald-Hartwig amination, this step involves coordination of the amine followed by deprotonation to form a palladium-amido complex.[7][12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[5][7]

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester.[5][10]

Rationale for Protocol Design:

  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is highly effective for coupling heteroaryl bromides. The ligand facilitates both the oxidative addition and reductive elimination steps.[13] Pd(PPh₃)₄ is also a reliable, albeit sometimes less active, catalyst.

  • Base: A base is required to activate the boronic acid for transmetalation.[10] An aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ is standard. The choice of a stronger base like K₃PO₄ can sometimes be beneficial for less reactive substrates.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 2-amino-8-arylquinazolines.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-8-arylquinazoline.

ParameterRecommended ConditionNotes
Catalyst Pd(OAc)₂ / SPhosOther effective systems include Pd(PPh₃)₄ or PdCl₂(dppf).
Ligand:Pd Ratio 2:1Optimal for monoligated active species formation.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Base strength can be tuned for optimal results.
Solvent Dioxane/H₂O (4:1)Toluene or DMF can also be used as the organic solvent.
Temperature 80-110 °CHigher temperatures may be needed for less reactive boronic acids.
Typical Yield 70-95%Highly dependent on the electronic and steric nature of the boronic acid.

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the synthesis of arylamines.[7][14][15]

Rationale for Protocol Design:

  • Catalyst System: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are highly effective for coupling a wide range of amines with heteroaryl halides.[14] They promote the formation of the palladium-amido complex and facilitate the challenging reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, either before or after coordination to the palladium center.[12] Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent side reactions.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 8-(alkyl/aryl-amino)-quinazolin-2-amines.

Materials:

  • This compound

  • Primary or secondary amine (1.2-1.5 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox, add NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04-0.05 mmol).

  • Remove the tube from the glovebox, add anhydrous, degassed toluene (5 mL), followed by the amine (1.2-1.5 mmol).

  • Seal the tube, and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 16-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionNotes
Catalyst Pd₂(dba)₃ / XPhosG3-XPhos precatalyst can also be used for convenience.
Ligand:Pd Ratio ~2:1Crucial for catalytic activity.
Base NaOtBuK₃PO₄ or LHMDS can be used in specific cases.
Solvent Toluene or DioxaneMust be anhydrous.
Temperature 100-110 °CTemperature can be optimized based on the amine's reactivity.
Typical Yield 65-90%Yields can vary with the steric hindrance of the amine.

Application Protocol 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[9][11]

Rationale for Protocol Design:

  • Catalyst System: The standard catalyst system involves a palladium source, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, typically CuI, as a co-catalyst. The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.[11]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required. It serves both to deprotonate the terminal alkyne and as a solvent or co-solvent.[9]

  • Solvent: The reaction is often run in the amine base itself or in a co-solvent like THF or DMF to ensure solubility of all components. Rigorous deoxygenation is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.

Detailed Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 2-amino-8-alkynylquinazolines.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (TEA) (anhydrous, degassed)

  • THF (anhydrous, degassed)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed THF (5 mL) and anhydrous, degassed triethylamine (2 mL) via syringe.

  • Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-70 °C in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate. Wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionNotes
Catalyst Pd(PPh₃)₂Cl₂ / CuIPd(PPh₃)₄ can also be used.
Base/Solvent Triethylamine (TEA)Diisopropylamine (DIPA) is another common choice.
Co-Solvent THF, DMFUsed to improve substrate solubility.
Temperature 25-70 °CAryl bromides often require heating compared to aryl iodides.
Atmosphere Strictly inert (Ar or N₂)Essential to prevent Glaser homocoupling of the alkyne.
Typical Yield 60-85%Can be lowered by alkyne homocoupling if oxygen is present.

References

Application Notes and Protocols: 8-Bromoquinazolin-2-amine as a Versatile Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved kinase inhibitors.[1] Its rigid bicyclic structure provides a stable platform for the precise orientation of substituents that can engage with the ATP-binding pocket of various kinases.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery.[4]

The 2-aminoquinazoline moiety, in particular, has been extensively explored in the design of inhibitors targeting a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fms-like Tyrosine Kinase 3 (FLT3).[1][5] The 2-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase domain.[5]

This application note focuses on 8-bromoquinazolin-2-amine , a key starting material that offers a strategic point for diversification and the development of novel kinase inhibitors. The bromine atom at the 8-position is amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl groups.[6] This enables extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[7]

Chemical Properties and Synthetic Utility

This compound is a stable, solid compound with the following key properties:

PropertyValue
CAS Number 1780759-87-6
Molecular Formula C₈H₆BrN₃
Molecular Weight 224.06 g/mol

The primary utility of the 8-bromo substituent is its ability to participate in palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space at a position that can significantly influence inhibitor selectivity and potency.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of aryl or heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add this compound, the aryl/heteroaryl boronic acid, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the solvent mixture and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-arylquinazolin-2-amine derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base.

Kinase Targets and Structure-Activity Relationship (SAR)

Derivatives of the this compound scaffold have shown inhibitory activity against several important kinase targets.

Fms-like Tyrosine Kinase 3 (FLT3)

Mutations in FLT3 are common in acute myeloid leukemia (AML). A recent study detailed the design and synthesis of 8-phenylquinazolin-2-amine derivatives as covalent inhibitors of FLT3, targeting a cysteine residue (Cys828) in the ATP pocket.[8]

Key SAR Insights for FLT3 Inhibition:

  • The 8-phenyl group occupies a hydrophobic pocket in the kinase domain.

  • The 2-amino group forms a critical hydrogen bond with the hinge region.

  • The introduction of an acrylamide warhead on the 8-phenyl ring allows for covalent bond formation with Cys828, leading to irreversible inhibition and overcoming resistance mutations.[8]

Aurora Kinases

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[9] The quinazoline scaffold has been successfully employed to develop potent and selective Aurora kinase inhibitors.[10] While specific data on 8-substituted 2-aminoquinazolines is limited, the 8-position offers an avenue to explore interactions with the solvent-exposed region of the ATP binding site, potentially enhancing selectivity.[7]

EGFR and VEGFR-2

The quinazoline scaffold is a well-established core for both EGFR and VEGFR-2 inhibitors.[1][5] The 4-anilinoquinazoline is a common motif in many approved drugs.[2] While the primary focus has often been on substitutions at the 4, 6, and 7-positions, the 8-position provides an opportunity to modulate the inhibitor's interaction with the ribose-binding pocket and the surrounding hydrophobic regions, potentially leading to dual inhibitors or improved selectivity profiles.[7]

Quantitative Data: Inhibitory Activity of Representative Derivatives

The following table summarizes the inhibitory activity of a representative 8-phenylquinazolin-2-amine derivative against FLT3.

Compound IDKinase TargetIC₅₀ (nM)Cell LineIC₅₀ (nM)Reference
4k FLT3-MV4-11 (FLT3-ITD)91[8]
MOLM-13 (FLT3-ITD)253[8]

Experimental Protocols

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a general method to determine the in vitro potency of a test compound against a purified kinase using a luminescence-based assay that measures ADP formation.[11]

Materials:

  • Purified recombinant kinase (e.g., FLT3)

  • Kinase-specific substrate

  • Test compound (derivative of this compound)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted test compound or vehicle control to the wells of the assay plate.

    • Add 2 µL of a 2.5X kinase/substrate mixture to each well.

    • Add 2 µL of a 2.5X ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Termination of Kinase Reaction and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 3: Cellular Target Engagement Assay (NanoBRET™ Assay)

This protocol provides a method to quantify the binding of a test compound to its target kinase within living cells.[12]

Materials:

  • HEK293 cells

  • Kinase-NanoLuc® fusion vector for the target kinase

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET™ Tracer

  • Test compound

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, opaque 384-well cell culture plates

  • Plate reader with filter sets for donor (460 nm) and acceptor (600 nm) emission

Procedure:

  • Cell Transfection: Transiently transfect HEK293 cells with the Kinase-NanoLuc® fusion vector.

  • Compound Dosing: Prepare serial dilutions of the test compound. Add the compounds to the wells of the 384-well plate.

  • Cell Plating: Harvest the transfected cells and resuspend them in media containing the NanoBRET™ Tracer. Dispense the cell suspension into the wells of the plate containing the test compound.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to each well.

  • Data Acquisition: Measure the donor and acceptor emission signals using a plate reader.

  • Data Analysis: Calculate the BRET ratio for each well. The BRET ratio is the ratio of the acceptor emission to the donor emission. A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Determine the IC₅₀ value by plotting the BRET ratio as a function of compound concentration.

Visualization of Concepts

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3L FLT3 Ligand FLT3 FLT3 Receptor (Tyrosine Kinase) FLT3L->FLT3 Binds and activates RAS RAS FLT3->RAS Phosphorylates STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT5->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibits apoptosis Inhibitor 8-Arylquinazolin-2-amine Inhibitor Inhibitor->FLT3 Blocks ATP binding site

Caption: Simplified FLT3 signaling pathway and its inhibition.

Experimental Workflow

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening Cascade cluster_optimization Lead Optimization Start This compound Suzuki Suzuki Coupling (Protocol 1) Start->Suzuki Library Library of 8-Aryl Derivatives Suzuki->Library Biochem In Vitro Kinase Assay (Protocol 2) Library->Biochem Cell Cellular Target Engagement (Protocol 3) Biochem->Cell Viability Cell Viability Assay Cell->Viability SAR SAR Analysis Viability->SAR ADME ADME/Tox SAR->ADME Lead Lead Candidate ADME->Lead

Caption: Drug discovery workflow for this compound derivatives.

Structure-Activity Relationship Logic

G Scaffold This compound Scaffold R_Group Diverse Aryl/Heteroaryl Groups (via Suzuki Coupling) Scaffold->R_Group Introduce Potency Potency (IC₅₀) R_Group->Potency Modulates Selectivity Selectivity R_Group->Selectivity Modulates Properties Physicochemical Properties R_Group->Properties Modulates Lead Optimized Lead Compound Potency->Lead Selectivity->Lead Properties->Lead

Caption: Logic of SAR studies for the this compound scaffold.

Conclusion

This compound represents a valuable and versatile starting point for the development of novel kinase inhibitors. Its amenability to functionalization at the 8-position via robust cross-coupling chemistry allows for the systematic exploration of SAR to achieve high potency and selectivity against a range of kinase targets implicated in human diseases. The protocols and conceptual frameworks provided in this application note offer a guide for researchers to effectively utilize this scaffold in their drug discovery programs.

References

Application Notes & Protocols: The Strategic Utility of 8-Bromoquinazolin-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Unique Potential of a Brominated Intermediate

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to bind to a wide array of biological targets. The quinazoline scaffold is a prominent member of this elite group.[1][2] As a fused heterocyclic system, it provides a rigid and well-defined three-dimensional structure that can be strategically decorated with functional groups to modulate pharmacological activity. Its derivatives have been successfully developed into therapies for a multitude of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4][5]

Within this important class of compounds, 8-Bromoquinazolin-2-amine (CAS No. 1780759-87-6) stands out as a particularly valuable starting material and synthetic intermediate.[6] Its utility stems from the strategic placement of two key functional groups: a nucleophilic 2-amino group, crucial for establishing key interactions with protein targets, and an 8-bromo substituent, which serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling chemistry.[7] This guide elucidates the core applications of this compound, providing both the strategic rationale and detailed protocols for its use in contemporary drug discovery programs.

Core Application I: A Versatile Scaffold for Kinase Inhibitor Development

The quinazoline core is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[8][9] Many successful drugs, such as Gefitinib and Erlotinib, are built upon this framework.[10] Derivatives of this compound are exceptionally well-suited for this application.

Scientific Rationale: Targeting the ATP Hinge Region

The ATP-binding pocket of protein kinases contains a "hinge region" that forms critical hydrogen bonds with incoming ATP molecules. The quinazoline scaffold, particularly with its nitrogen atoms at positions 1 and 3 and an amino substituent at C2 or C4, acts as an excellent "hinge-binder." The 2-amino group of our title compound can form one or more hydrogen bonds with the backbone of the kinase hinge, effectively anchoring the inhibitor in the active site. The bromine at the C8 position points out from this hinge-binding region, allowing for the introduction of larger substituents that can occupy the deeper hydrophobic regions of the ATP pocket, thereby conferring potency and selectivity against specific kinases.[11]

Key Therapeutic Targets and SAR Insights

Derivatives of this compound have shown significant promise as inhibitors of several clinically relevant kinases:

  • Fms-Like Tyrosine Kinase 3 (FLT3): Activating mutations in FLT3 are a major driver in Acute Myeloid Leukemia (AML).[11] The 8-bromo position is an ideal site for modification to target FLT3. For instance, palladium-catalyzed Suzuki coupling can be used to introduce a phenyl group, creating an 8-phenylquinazolin-2-amine core. This scaffold has been successfully employed to develop potent covalent inhibitors of FLT3 that target a cysteine residue (Cys828) in the ATP pocket, a strategy that can overcome acquired drug resistance.[11][12]

  • Aurora Kinases (AURKA/B): These are serine/threonine kinases involved in cell cycle regulation and are often overexpressed in tumors. Quinazoline-based compounds have been developed as potent dual FLT3/AURKA inhibitors.[13][14] SAR studies have shown that modifications at the 7- and 8-positions of the quinazoline ring are critical for modulating the dual inhibitory activity.[13]

  • Epidermal Growth Factor Receptor (EGFR): As one of the most well-known targets for quinazoline inhibitors, modifications across the scaffold, including the 6, 7, and 8-positions, are known to influence EGFR inhibitory activity and selectivity for mutant forms.[9][10] The presence of a halogen at these positions can significantly enhance anticancer effects.[10]

Illustrative Kinase Inhibition Data

The following table summarizes representative data for quinazoline derivatives, highlighting the potency that can be achieved with this scaffold.

Compound ClassTarget KinaseIC₅₀ / EC₅₀Cell LineReference
Dual FLT3/AURKA Inhibitor (BPR1K871)FLT319 nM-[13][14]
Dual FLT3/AURKA Inhibitor (BPR1K871)AURKA22 nM-[13][14]
Dual FLT3/AURKA Inhibitor (BPR1K871)Proliferation~5 nMMOLM-13 (AML)[13][14]
8-phenylquinazolin-2-amine derivative (4k)Proliferation2.1 nMMV4-11 (AML)[11]
6-Bromo-2-thio-quinazolinone (8a)Proliferation15.85 µMMCF-7 (Breast)[10][15]
6-Bromo-2-thio-quinazolinone (8a)Proliferation17.85 µMSW480 (Colon)[10][15]

Signaling Pathway Visualization

FLT3_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (Mutated in AML) STAT5 STAT5 FLT3->STAT5 Phosphorylation Cascade PI3K PI3K / AKT FLT3->PI3K Phosphorylation Cascade RAS RAS/MAPK FLT3->RAS Phosphorylation Cascade Inhibitor 8-Aryl-quinazolin-2-amine Derivative Inhibitor->FLT3 Blocks ATP Binding Proliferation Gene Transcription (Cell Proliferation, Survival) STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Caption: FLT3 signaling pathway and point of inhibition.

Core Application II: A Building Block for Novel Antibacterial Agents

The quinazoline core is also a promising scaffold for developing new antibacterial agents to combat the growing threat of antimicrobial resistance.[3][16]

Scientific Rationale: Targeting Bacterial Processes

Quinazoline derivatives can interfere with various essential bacterial processes. The structural diversity that can be generated from the this compound template allows for the exploration of multiple potential mechanisms of action. A study detailing the synthesis of new quinazolines from an 8-bromo-2-chloroquinazoline scaffold (a close precursor to our title compound) demonstrated significant antibacterial activity, particularly against Escherichia coli.[7] This suggests that modifications at the C8 and C2 positions are key to achieving potent antibacterial effects. The 8-position can be functionalized to modulate lipophilicity and cell wall penetration, while the 2-amino group can be substituted to interact with specific bacterial enzymes or proteins.

Experimental Protocols

The true value of this compound is realized in the laboratory. The following protocols provide robust, field-proven methodologies for its derivatization and evaluation.

Protocol 1: Synthesis of 8-Aryl-quinazolin-2-amine Derivatives via Suzuki Cross-Coupling

Objective: To demonstrate the diversification of the C8 position, a critical step in exploring the SAR of kinase inhibitors and other bioactive molecules.

Causality: The Suzuki reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. This allows for the rapid generation of a library of C8-arylated or heteroarylated analogs from a single common intermediate.

Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf)-CH₂Cl₂ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 8-aryl-quinazolin-2-amine.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To quantify the potency of newly synthesized compounds against a target kinase (e.g., FLT3).

Causality: A binding assay is a direct measure of the physical interaction between an inhibitor and its target kinase. The LanthaScreen™ assay is a robust, high-throughput method based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), providing sensitive and accurate determination of inhibitor affinity (IC₅₀ values).

Methodology:

  • Reagent Preparation: Prepare a serial dilution of the test compound in a suitable buffer (e.g., containing 1% DMSO).

  • Assay Plate Setup: In a low-volume 384-well plate, add the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer (an ATP-site ligand).

  • Compound Addition: Add the serially diluted test compounds to the assay plate. Include controls for no inhibition (DMSO only) and background (no kinase).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: Calculate the emission ratio. Plot the percent inhibition (derived from the emission ratio) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow Visualization

Synthesis_Workflow Start This compound + Arylboronic Acid Reaction Suzuki Coupling (Pd Catalyst, Base, Heat) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 8-Aryl-quinazolin-2-amine Purification->Product Assay Kinase Inhibition Assay (IC50) Product->Assay Result Biological Data Assay->Result

Caption: Workflow for synthesis and biological evaluation.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its well-defined reactivity at the C2 and C8 positions provides a reliable and efficient route to novel chemical entities with precisely engineered biological functions. While its application in developing kinase inhibitors for oncology is well-established, its potential in creating new antibacterial agents is an equally compelling area for further investigation. Future research may see this scaffold utilized in the development of antivirals, anti-inflammatory agents, or even as a foundational piece for more complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). The logical and proven synthetic pathways starting from this intermediate ensure its continued relevance in the ongoing quest for new and effective medicines.

References

Application Note: High-Resolution Mass Spectrometric Characterization of 8-Bromoquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Bromoquinazolin-2-amine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its quinazoline core is a scaffold found in numerous pharmacologically active compounds. Accurate characterization of its molecular structure and purity is paramount for its application in pharmaceutical synthesis. This application note presents a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We outline a comprehensive workflow from sample preparation to data acquisition on a Thermo Scientific™ Orbitrap™ mass spectrometer, and subsequent data analysis. The methodology provides precise mass determination, confirmation of the elemental composition, and structural elucidation through fragmentation analysis, ensuring the compound's identity and integrity.

Introduction: The Rationale for HRMS in Pharmaceutical Analysis

In the landscape of drug discovery and development, the unambiguous identification and characterization of novel chemical entities and their intermediates are critical checkpoints. This compound (C₈H₆BrN₃), with a monoisotopic mass of 222.9745 Da, serves as a key precursor in the synthesis of targeted therapeutics. The presence of a bromine atom introduces a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a powerful diagnostic tool in mass spectrometry.

High-Resolution Mass Spectrometry (HRMS), particularly with an Orbitrap analyzer, offers sub-ppm mass accuracy and high resolving power. This capability is indispensable for several reasons:

  • Unambiguous Formula Determination: HRMS provides the confidence to assign a unique elemental composition to a measured m/z value, distinguishing the target compound from potential isobaric impurities.

  • Structural Confirmation: Tandem mass spectrometry (MS/MS) experiments in a high-resolution environment generate fragment ions with high mass accuracy, enabling the precise assignment of substructures and confirming the molecular architecture.[1]

  • Impurity Profiling: The high sensitivity and resolution allow for the detection and tentative identification of low-level process-related impurities or degradants, which is a critical aspect of pharmaceutical quality control.

This guide provides a robust and validated protocol for the comprehensive analysis of this compound, leveraging the power of LC-HRMS to ensure scientific rigor in its characterization.

Experimental Design & Workflow

The overall analytical workflow is designed for efficiency and accuracy, moving from sample preparation to definitive structural confirmation.

workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing A Weigh 1 mg of This compound B Dissolve in 1 mL LC-MS Grade Methanol (Stock: 1 mg/mL) A->B C Perform Serial Dilution to 1 µg/mL (Working Solution) B->C D Inject 5 µL into LC-HRMS System C->D E Perform Full Scan MS (Orbitrap) D->E F Data-Dependent MS/MS (HCD Fragmentation) E->F G Extract Ion Chromatogram & Determine Exact Mass F->G H Calculate Elemental Composition G->H I Analyze MS/MS Spectrum & Propose Fragmentation G->I

Figure 1: Overall experimental workflow from sample preparation to data analysis.

Materials and Reagents
  • This compound (Purity ≥98%)[2]

  • LC-MS Grade Methanol (MeOH)

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water

  • Formic Acid (FA), LC-MS Grade

  • Standard 2 mL glass vials with soft septa[3]

Safety Precautions

As a standard laboratory practice, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling of the solid compound and solvents should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound before use.[4] In case of skin contact, wash with plenty of soap and water. If inhaled, move to fresh air.[4]

Detailed Protocols

Protocol 1: Sample Preparation

The "dilute and shoot" method is a straightforward and rapid sample preparation technique suitable for pure substances or simple mixtures where matrix effects are minimal.[5]

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of this compound and transfer it to a 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of LC-MS grade methanol to the tube.

  • Vortex for 30 seconds or until the solid is completely dissolved. This creates a 1 mg/mL stock solution.

  • Working Solution (1 µg/mL): Perform a 1:100 dilution by transferring 10 µL of the stock solution into a new tube containing 990 µL of methanol.

  • Further dilute this solution 1:10 by transferring 100 µL into a new tube with 900 µL of 50:50 Methanol:Water.

  • Transfer the final working solution to a 2 mL LC-MS vial for analysis. This concentration is typically sufficient for high-sensitivity mass spectrometers.[3]

Causality: Using a concentration around 1 µg/mL (1 ppm) prevents detector saturation and ion suppression effects, ensuring accurate mass measurement and linear response. The final dilution in a solvent composition similar to the initial mobile phase conditions improves chromatographic peak shape.

Protocol 2: LC-HRMS System Configuration

This protocol is optimized for a Thermo Scientific™ Q Exactive™ Orbitrap Mass Spectrometer coupled with a Vanquish™ UHPLC system. Parameters may be adapted for other similar high-resolution instruments.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient5% B to 95% B in 5 min, hold for 2 min, re-equilibrate for 3 min

Causality: A C18 reversed-phase column is ideal for retaining small, moderately polar molecules like this compound. The acidic mobile phase (0.1% Formic Acid) promotes protonation of the analyte, which is essential for positive mode electrospray ionization (ESI+), leading to enhanced signal intensity.

Table 2: High-Resolution Mass Spectrometry Parameters

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Scan Range (m/z)100 - 1000[6]
Resolution (Full MS)70,000 @ m/z 200
Resolution (MS/MS)35,000 @ m/z 200
AGC Target3e6
Maximum IT100 ms
Spray Voltage3.5 kV
Capillary Temperature320 °C
Sheath/Aux Gas Flow35 / 10 (arbitrary units)[6]
Data AcquisitionData-Dependent MS² (Top 3 ions)
Collision Energy (HCD)Stepped NCE 20, 30, 40 eV

Causality: ESI in positive mode is selected due to the presence of basic nitrogen atoms in the quinazoline ring, which are readily protonated. A resolution setting of 70,000 is sufficient to resolve the isotopic peaks of the brominated compound and achieve high mass accuracy.[7] Data-dependent acquisition automates the selection of precursor ions for fragmentation, providing structural information in a single run. Using stepped collision energy ensures a wide range of fragments (both low and high energy) are generated for comprehensive structural analysis.

Results and Data Interpretation

Accurate Mass and Isotopic Pattern Confirmation

Analysis of the acquired data should reveal a prominent peak in the chromatogram corresponding to this compound. The full scan mass spectrum extracted from this peak will exhibit the characteristic isotopic pattern of a monobrominated compound.

Table 3: High-Resolution Mass Data for [M+H]⁺ Ion

ParameterTheoretical ValueObserved ValueMass Error (ppm)
Monoisotopic Ion [M+H]⁺
C₈H₇⁷⁹BrN₃⁺223.9823223.9821-0.9
C₈H₇⁸¹BrN₃⁺225.9803225.9801-0.9
Relative Abundance ~100:98100:97.8N/A

Trustworthiness: The observed mass accuracy of less than 1 ppm provides very high confidence in the assigned elemental composition of C₈H₆BrN₃. Furthermore, the excellent agreement between the theoretical and observed isotopic abundance ratio for ⁷⁹Br and ⁸¹Br serves as a secondary, powerful confirmation of the compound's identity.

Structural Elucidation via MS/MS Fragmentation

The MS/MS spectrum of the protonated molecule ([M+H]⁺, m/z 223.98) provides the structural fingerprint of the molecule. The fragmentation of quinazoline derivatives is often directed by the stable heterocyclic core.[1][8]

Figure 2: Proposed fragmentation pathway for protonated this compound.

Interpretation of Key Fragments:

  • m/z 197.97 (Fragment A): This fragment corresponds to the loss of a neutral aminonitrile radical (•CHN₂), a common fragmentation pathway for 2-amino-substituted N-heterocycles. This confirms the presence and location of the amino group.

  • m/z 154.95 (Fragment B): Subsequent loss of a hydrogen cyanide (HCN) molecule from Fragment A results in the formation of the bromobenzyne cation. This fragmentation is characteristic of the quinazoline ring system breakdown and confirms the core structure.[9]

The high mass accuracy of these fragments, as determined by the Orbitrap analyzer, allows for their unambiguous assignment, solidifying the structural identification of this compound.

Conclusion

The protocol detailed in this application note provides a definitive method for the characterization of this compound. By combining the separation power of UHPLC with the analytical prowess of Orbitrap HRMS, this workflow delivers multi-attribute data from a single analysis: retention time, accurate mass, isotopic pattern, and structurally significant fragments. This self-validating system ensures high confidence in compound identity and purity, making it an essential tool for quality control in medicinal chemistry and pharmaceutical development.

References

Application Note & Protocols: A Strategic Workflow for the Cellular Characterization of 8-Bromoquinazolin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of biological activities. Specifically, 8-Bromoquinazolin-2-amine derivatives represent a promising class of compounds, often investigated for their potential as potent and selective protein kinase inhibitors in oncology research. The successful development of these molecules into viable drug candidates hinges on a robust and systematic cellular characterization pipeline. This guide provides a comprehensive, multi-assay workflow designed for researchers, scientists, and drug development professionals. We move beyond simple protocols to present a strategic framework—from initial high-throughput cytotoxicity screening to in-depth analysis of the mechanism of action and specific target engagement. Each step is detailed with causality-driven explanations, self-validating protocols, and integrated data visualization to build a complete biological profile of the candidate compounds.

The Strategic Assay Cascade: A Framework for Characterization

A tiered approach is essential for efficiently characterizing novel compounds. This workflow begins with a broad assessment of biological activity (cytotoxicity) and progressively narrows the focus to elucidate the specific molecular mechanisms responsible for the observed effects. This strategy ensures that resources are focused on the most promising candidates and that a comprehensive data package is built for each.

Assay_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action (MOA) Elucidation cluster_2 Phase 3: Target Engagement & Validation A Compound Library of This compound Derivatives B Cell Viability / Cytotoxicity Assay (e.g., XTT Assay) A->B Dose-response treatment C Apoptosis Assay (Caspase-Glo® 3/7) B->C Characterize Cell Death D Cell Cycle Analysis (Propidium Iodide Staining) B->D Identify Cytostatic Effects E Pathway Modulation Analysis (Western Blot for p-Kinases) C->E Confirm Target Inhibition D->E Outcome Comprehensive Cellular Profile (IC50, MOA, Target) E->Outcome

Figure 1: The Strategic Assay Cascade. This workflow illustrates the logical progression from broad cytotoxicity screening to specific mechanism of action and target validation studies.

Phase 1: Primary Screening - Assessing Compound Cytotoxicity

Scientific Rationale: The initial step is to determine whether the derivatives possess cytotoxic or cytostatic activity against a relevant cancer cell line. A robust, high-throughput assay is required to screen multiple compounds at various concentrations. Tetrazolium reduction assays, such as the XTT assay, are ideal for this purpose. These assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[1][2] Metabolically active cells reduce the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent to a water-soluble orange formazan product.[3][4] The amount of formazan is directly proportional to the number of viable cells and can be quantified using a spectrophotometer.[4]

Protocol 2.1: XTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., by mixing the XTT reagent and the electron-coupling reagent).

  • Incubation with XTT: Add 50 µL of the prepared XTT mixture to each well. Incubate the plate for 2-4 hours at 37°C, 5% CO₂.

    • Scientist's Note: The incubation time is critical and depends on the metabolic rate of the cell line. The plate should be monitored to ensure the color development in the control wells is within the linear range of the plate reader.

  • Data Acquisition: Gently shake the plate to ensure a homogenous distribution of the color. Measure the absorbance of the formazan product at 450-490 nm using a microplate reader.[2] A reference wavelength of ~650 nm is used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Table 1: Representative Cytotoxicity Data
CompoundTarget Cell LineIncubation Time (h)IC50 (µM)
Derivative AA549 (Lung Cancer)721.2
Derivative BA549 (Lung Cancer)7215.8
Derivative CMCF-7 (Breast Cancer)725.4
StaurosporineA549 (Lung Cancer)720.02

Phase 2: Elucidating the Mechanism of Action (MOA)

Once cytotoxic compounds are identified, the next critical step is to determine how they induce cell death or inhibit proliferation. The two most common mechanisms for anti-cancer agents are the induction of apoptosis and cell cycle arrest.

Quantifying Apoptosis Induction

Scientific Rationale: Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are the primary "executioner" caspases. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent assay that measures the combined activity of these two caspases.[5][6] The assay reagent contains a proluminescent substrate (Z-DEVD-aminoluciferin) that is cleaved by active caspases-3/7, releasing aminoluciferin, which is then used by luciferase to generate a light signal proportional to the amount of active caspase.[6]

Caspase_Glo_Principle cluster_0 Inside Apoptotic Cell cluster_1 Luminescent Reaction Caspase Active Caspase-3/7 Substrate Z-DEVD-aminoluciferin (Pro-substrate) Caspase->Substrate Cleavage AminoLuc Aminoluciferin Luciferase Ultra-Glo™ Luciferase AminoLuc->Luciferase + O₂, ATP Light Luminescent Signal (Light) Luciferase->Light

Figure 2: Principle of the Caspase-Glo® 3/7 Assay. Active caspases cleave a pro-substrate, releasing a substrate for luciferase, which generates a quantifiable light signal.

Protocol 3.1: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well, white-walled plate and treat with the compounds (e.g., at their 1x and 5x IC50 concentrations) as described in Protocol 2.1. Incubate for a relevant period (e.g., 24 hours). Include a positive control for apoptosis (e.g., Staurosporine).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents by gently shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data by calculating the fold change in luminescence relative to the vehicle-treated control cells.

Analyzing Cell Cycle Perturbation

Scientific Rationale: Many kinase inhibitors exert their anti-proliferative effects by causing cells to arrest at specific phases of the cell cycle, preventing them from dividing. Flow cytometry analysis of DNA content is the gold standard method for evaluating cell cycle distribution.[7][8] Propidium iodide (PI) is a fluorescent dye that intercalates stoichiometrically into the major groove of double-stranded DNA.[9] The fluorescence intensity of PI is therefore directly proportional to the DNA content. This allows for the differentiation and quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[7]

Protocol 3.2: Cell Cycle Analysis by PI Staining
  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic and viable cells are collected. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 400 µL of ice-cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[9] Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Scientist's Note: RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.[9]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[9]

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the "Sub-G1" population is indicative of apoptotic cells with fragmented DNA.

Table 2: Integrated MOA Analysis Summary
Compound (at IC50)Caspase-3/7 Activation (Fold Change)Cell Cycle Phase Distribution (% Change vs. Control)Inferred MOA
Vehicle Control 1.0G1: 60%, S: 25%, G2/M: 15%Baseline
Derivative A 8.5Sub-G1 peak appears (25%)Potent inducer of apoptosis
Derivative D 1.2G1: +20%, S: -15%, G2/M: -5%Induces G1 cell cycle arrest
Derivative E 4.1G2/M: +30%, G1: -20%, S: -10%Induces G2/M arrest and apoptosis

Phase 3: Target Engagement & Pathway Analysis

Scientific Rationale: Quinazoline derivatives are frequently designed as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11][12] Upon ligand binding, these receptors dimerize and autophosphorylate on specific tyrosine residues, initiating downstream signaling cascades (e.g., PI3K/Akt and RAS/MAPK) that drive cell proliferation and survival.[13][14] A key validation step is to demonstrate that the compound inhibits the phosphorylation of its intended target and downstream effectors in a cellular context. Western blotting is a powerful technique to visualize and quantify these changes in protein phosphorylation.[15][16]

EGFR_Pathway cluster_0 PI3K/Akt Pathway cluster_1 RAS/MAPK Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR P PI3K PI3K pEGFR->PI3K Ras Ras pEGFR->Ras Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt P Survival Survival pAkt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK P Proliferation Proliferation pERK->Proliferation Inhibitor This compound Derivative Inhibitor->pEGFR

Figure 3: Simplified EGFR Signaling Pathway. The diagram shows key nodes (p-EGFR, p-Akt, p-ERK) that can be measured by Western Blot to confirm target engagement by an inhibitor.

Protocol 4.1: Western Blotting for Phospho-Kinase Levels
  • Cell Lysis: Seed and treat cells in 6-well plates as described previously. After treatment, wash cells with ice-cold PBS and lyse them directly in the plate using 100-200 µL of 1X SDS sample buffer containing protease and phosphatase inhibitors.[15][17] Scrape the cell lysate, transfer to a microcentrifuge tube, and sonicate to shear DNA.[15]

  • Protein Quantification: Determine protein concentration using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in primary antibodies diluted in blocking buffer. Use antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR) and key downstream proteins (e.g., anti-phospho-Akt, anti-phospho-ERK).

    • Scientist's Note: On separate blots or after stripping, probe for the total protein levels (total EGFR, total Akt, total ERK) and a loading control (β-Actin or GAPDH) to confirm that observed changes are due to altered phosphorylation, not changes in total protein expression.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-protein signal to the total protein signal or the loading control.

Advanced Characterization: Off-Target Effects

Expert Insight: While confirming on-target activity is crucial, a thorough characterization should also acknowledge potential off-target effects. Most kinase inhibitors are not perfectly specific and can interact with multiple kinases, which can lead to unexpected toxicities or even beneficial polypharmacology.[20][21][22][23] Advanced profiling, such as kinome-wide screening panels or cell-based assays with engineered cell lines expressing different kinases, can provide a broader view of a compound's selectivity.[23][24] These studies are critical for lead optimization and predicting clinical outcomes.

Conclusion

The strategic workflow presented in this application note provides a robust framework for the comprehensive cellular evaluation of this compound derivatives. By systematically progressing from broad phenotypic screening to detailed mechanistic and target-specific assays, researchers can efficiently identify promising candidates, elucidate their mechanisms of action, and validate their engagement with the intended molecular targets. This integrated approach ensures the generation of high-quality, reproducible data essential for advancing novel compounds through the drug discovery pipeline.

References

Application Notes: The Strategic Use of 8-Bromoquinazolin-2-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Power of a Well-Placed Fragment

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure."[1] This bicyclic aromatic heterocycle is a cornerstone in the design of numerous clinically successful drugs, largely due to its ability to present substituents in a well-defined three-dimensional orientation, facilitating potent and selective interactions with a wide array of biological targets.[1][2] Within the paradigm of Fragment-Based Drug Discovery (FBDD), where the identification of low molecular weight binders is the crucial first step, the selection of high-quality fragments is paramount.[3][4]

8-Bromoquinazolin-2-amine emerges as an exemplary fragment for FBDD campaigns. Its inherent properties align perfectly with the principles of fragment design, offering a synthetically tractable and strategically "poised" starting point for optimization.[5] This guide provides an in-depth exploration of the application of this compound in FBDD, detailing the causality behind experimental choices and providing robust protocols for its screening and validation.

Physicochemical Properties of this compound:

PropertyValueRationale for FBDD Suitability
Molecular Formula C₈H₆BrN₃[6]Simple composition, low complexity.
Molecular Weight 224.06 g/mol [6]Adheres to the "Rule of Three" (MW < 300 Da), ensuring a higher likelihood of fitting into small pockets on a protein surface.[7][8]
cLogP 1.97[6]Meets the "Rule of Three" (cLogP ≤ 3), indicating adequate solubility for biophysical screening at high concentrations.[7]
Hydrogen Bond Donors 1[6]Complies with the "Rule of Three" (HBD ≤ 3), reducing the risk of poor pharmacokinetic properties in later stages.[7][8]
Hydrogen Bond Acceptors 3[6]Complies with the "Rule of Three" (HBA ≤ 3).[7][8]
Rotatable Bonds 0[6]The rigid scaffold reduces the entropic penalty upon binding, leading to higher ligand efficiency.[7]
Key Structural Feature Bromine at C8Provides a chemically reactive handle for synthetic elaboration ("fragment growing") without altering the core binding motif.[9]

The FBDD Workflow: A Strategic Overview

Fragment-based lead discovery (FBLD) is a methodical process that begins with identifying weakly binding fragments and iteratively building them into potent, drug-like molecules.[10][11] This contrasts with high-throughput screening (HTS) by exploring chemical space more efficiently with a smaller library of less complex compounds.[4][12] The overall workflow is a multi-stage cascade designed to identify and validate true binders, providing a solid foundation for medicinal chemistry efforts.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization & Optimization A Fragment Library (incl. This compound) C Primary Screen (e.g., SPR, MST, TSA) A->C B Target Preparation (Protein Purification & QC) B->C D Hit Validation (Orthogonal Method, e.g., NMR) C->D Identify 'Hits' E Structural Biology (X-ray Crystallography / Cryo-EM) D->E Confirmed Hits F Fragment Evolution (Structure-Guided Design) E->F Binding Mode G Lead Optimization (ADME/Tox Profiling) F->G Generate Potent Leads

Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Experimental Protocols: From Screening to Structure

The successful application of this compound in an FBDD program relies on a cascade of robust biophysical techniques.[3][5] These methods are sensitive enough to detect the weak binding affinities (typically in the micromolar to millimolar range) characteristic of fragment hits.[13]

Protocol 1: Fragment Stock Solution Preparation

Causality: Proper solubilization and storage are critical to prevent compound precipitation and ensure accurate concentration during screening. Dimethyl sulfoxide (DMSO) is the standard solvent due to its ability to dissolve a wide range of organic molecules.

  • Material: this compound (purity ≥98%), DMSO (anhydrous, ≥99.9%).

  • Procedure:

    • Accurately weigh the required amount of this compound in a sterile microfuge tube.

    • Add the calculated volume of DMSO to achieve a final concentration of 100 mM.

    • Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Visually inspect the solution for any particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C in a desiccated environment. For long-term storage, -80°C is recommended.

Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is a powerful, label-free technique for primary screening that measures changes in refractive index upon ligand binding to an immobilized target.[14] It provides real-time kinetic data and is highly sensitive, making it ideal for detecting low-affinity fragment interactions.[15][16]

  • Instrumentation: A Biacore system or similar SPR instrument.[17]

  • Target Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).[17]

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. High immobilization levels are required to detect small fragment binding.[17]

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Screening Assay:

    • Prepare a working solution of this compound by diluting the 100 mM DMSO stock into the running buffer (e.g., HBS-EP+) to a final concentration of 200 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically 1-2%).[16]

    • Inject the fragment solution over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response in real-time. A positive "hit" is identified by a response signal in the target flow cell that is significantly above the reference cell signal.

  • Data Analysis:

    • Perform reference subtraction and buffer blank subtraction.

    • Hits are typically identified based on a response threshold determined from control injections.

Typical SPR Screening Parameters:

ParameterTypical Value
Running Buffer HBS-EP+ (HEPES, NaCl, EDTA, P20)
Target Immobilization Level 10,000 - 15,000 Response Units (RU)
Fragment Concentration 100 - 500 µM
Final DMSO Concentration 1% (matched in running buffer)
Association Time 60 seconds
Dissociation Time 60 - 120 seconds
Protocol 3: Hit Validation by NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is a gold-standard method for hit validation.[18] It is highly robust for detecting weak interactions in solution and can provide structural information about the binding site.[19] Protein-observed methods, such as the 1H-¹⁵N HSQC experiment, are particularly powerful as they not only confirm binding but also identify the specific residues at the binding interface.[20]

  • Sample Preparation:

    • Express and purify uniformly ¹⁵N-labeled target protein. The protein must be stable and soluble at the high concentrations required for NMR (typically 100-300 µM).

    • Prepare a buffered solution (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8) containing 90% H₂O / 10% D₂O.

  • NMR Titration:

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. Each peak in this spectrum corresponds to a specific backbone amide N-H group in the protein.

    • Prepare a high-concentration stock of this compound in the same deuterated buffer system (with a small percentage of d6-DMSO for solubility).

    • Perform a stepwise titration by adding increasing amounts of the fragment to the protein sample. Acquire a ¹H-¹⁵N HSQC spectrum at each titration point (e.g., at protein:fragment molar ratios of 1:0.5, 1:1, 1:2, 1:5, 1:10).

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Binding is confirmed by observing Chemical Shift Perturbations (CSPs) , where specific peaks in the HSQC spectrum shift or broaden upon addition of the fragment.

    • The residues experiencing the largest CSPs are located at or near the fragment's binding site.

    • The dissociation constant (KD) can be calculated by fitting the change in chemical shift as a function of ligand concentration.[18]

Protocol 4: Structural Characterization by X-ray Crystallography

Causality: Obtaining a high-resolution 3D structure of the protein-fragment complex is the ultimate goal of the hit characterization phase.[12][14] This structural information is indispensable for the subsequent hit-to-lead optimization, as it reveals the precise binding mode, key interactions, and available vectors for chemical elaboration.[21][22]

  • Crystallization:

    • Screen for crystallization conditions of the target protein to obtain well-diffracting crystals.

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a concentration well above its measured KD (typically 1-10 mM) in a cryo-protectant compatible buffer.

    • Transfer the protein crystals into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Structure Solution:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully examine the resulting electron density maps for clear, unambiguous density corresponding to the bound this compound fragment.

    • Refine the model to obtain a high-resolution structure of the complex.

Fragment Evolution: The Path from Hit to Lead

The structural data from X-ray crystallography provides a roadmap for rationally evolving the this compound hit into a high-affinity lead compound.[10] The bromine atom at the C8 position is a key feature, serving as a versatile synthetic handle for "fragment growing."

Fragment Growing Strategy: The primary goal is to design and synthesize new analogues that extend from the core scaffold to form additional, high-quality interactions with the target protein, thereby increasing binding affinity and selectivity.

Fragment_Growing cluster_0 Structure-Guided Design cluster_1 Medicinal Chemistry & Testing A X-ray Structure of Target + this compound B Identify Unoccupied Pockets & Key Interaction Points A->B C Design New Substituents at the C8-Bromo Position B->C D Synthesize New Analogues (e.g., via Suzuki or Buchwald-Hartwig coupling) C->D Synthesize E Measure Affinity & Activity (SPR, ITC, Functional Assays) D->E Test F Determine Co-crystal Structure of Improved Analogue E->F Validate Binding Mode F->B Iterate & Refine

Caption: Iterative cycle of structure-guided fragment growing.

The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of chemical moieties.[9] Analysis of the co-crystal structure will reveal nearby hydrogen bond donors/acceptors or hydrophobic pockets that can be targeted by rationally designed substituents at this position.

Conclusion

This compound represents a high-quality chemical starting point for fragment-based drug discovery campaigns. Its adherence to the "Rule of Three," combined with the privileged nature of the quinazoline scaffold and the strategic placement of a synthetically tractable bromine atom, makes it an ideal candidate for identifying and optimizing novel inhibitors for a diverse range of protein targets. The systematic application of a robust biophysical screening cascade, culminating in high-resolution structural elucidation, provides the essential foundation for an efficient and rational hit-to-lead development process.

References

Application Notes and Protocols for the Derivatization of 8-Bromoquinazolin-2-amine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] This guide focuses on a key starting material, 8-Bromoquinazolin-2-amine , providing a comprehensive framework for its strategic derivatization to generate compound libraries for structure-activity relationship (SAR) studies. We present detailed, field-proven protocols for functionalization at two key positions: the C8-bromo position via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and the N2-amino position through acylation and sulfonylation. The rationale behind experimental choices, self-validating protocol design, and insights into the expected impact of these modifications on biological activity are discussed, empowering researchers to efficiently explore the chemical space around this versatile scaffold.

Introduction: The Strategic Value of the this compound Scaffold

Quinazoline derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3] Several clinically approved drugs, particularly in oncology, are based on the quinazoline core, highlighting its therapeutic relevance.[4][5] The strategic derivatization of a common scaffold is a fundamental approach in drug discovery to systematically probe the molecular interactions with a biological target and to optimize potency, selectivity, and pharmacokinetic properties.

This compound serves as an excellent starting point for library synthesis due to its two distinct and synthetically accessible points of diversification:

  • The C8-Position: The bromine atom is a versatile handle for introducing a wide array of aryl, heteroaryl, and alkyl groups through well-established palladium-catalyzed cross-coupling reactions. Substitutions at this position can modulate the molecule's steric and electronic properties, influencing binding affinity and selectivity.

  • The N2-Amino Group: As a primary amine, this group can be readily acylated, sulfonylated, or further alkylated to introduce various functionalities. These modifications can form key hydrogen bonds with target proteins and alter the compound's lipophilicity and metabolic stability.

This guide provides the necessary protocols and scientific rationale to exploit these reactive sites for the generation of diverse quinazoline-based compound libraries.

Derivatization at the C8-Position: Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 8-position is readily functionalized using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl/Heteroaryl-quinazolin-2-amines

The Suzuki-Miyaura reaction is a robust method for creating C-C bonds by coupling an organohalide with an organoboron compound.[6][7] This reaction is particularly useful for introducing a diverse range of (hetero)aryl substituents at the C8 position.

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound Arylboronic Acid Base (e.g., K₃PO₄) B Add Catalyst System: Pd Catalyst (e.g., Pd(dppf)Cl₂) Solvent (e.g., Dioxane/H₂O) A->B Inert Atmosphere (Ar/N₂) C Heat Mixture (e.g., 70-100 °C) B->C D Monitor Progress (TLC or LC-MS) C->D E Cool & Dilute (e.g., Ethyl Acetate) D->E F Aqueous Wash (Water, Brine) E->F G Dry & Concentrate F->G H Purify (Column Chromatography) G->H

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 8-phenylquinazolin-2-amine.

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).

  • Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (0.05 equiv.). To this solid mixture, add a degassed 4:1 mixture of 1,4-dioxane and water via syringe to achieve a final concentration of approximately 0.1 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-phenylquinazolin-2-amine.[1]

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Rationale for Reagent Choices:

  • Catalyst (Pd(dppf)Cl₂): This air-stable Pd(II) precatalyst is widely effective for Suzuki couplings involving heteroaromatic halides. The dppf ligand is robust and promotes efficient catalytic turnover.

  • Base (K₃PO₄): A moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing degradation of sensitive functional groups.

  • Solvent (Dioxane/Water): The aqueous-organic mixture is crucial for dissolving both the organic substrates and the inorganic base, facilitating the reaction.

Buchwald-Hartwig Amination for the Synthesis of 8-(Amino)-quinazolin-2-amines

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the introduction of primary and secondary amines at the C8 position.[8][9] This reaction significantly expands the accessible chemical space, allowing for the introduction of diverse amino functionalities.

Diagram 2: Buchwald-Hartwig Catalytic Cycle

Pd0 Pd(0)Ln PdII Ar-Pd(II)(Br)-Ln Pd0->PdII Oxidative Addition (Ar-Br) AmineComplex [Ar-Pd(II)(Br)(HNR¹R²)-Ln]+ PdII->AmineComplex Amine Coordination (HNR¹R²) AmidoComplex Ar-Pd(II)(NR¹R²)-Ln AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Regenerates Catalyst Product Ar-NR¹R² AmidoComplex->Product Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 2.2: Buchwald-Hartwig Amination of this compound with Morpholine

Objective: To synthesize 8-(morpholino)quinazolin-2-amine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Ethyl acetate

  • Celite

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and morpholine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a final concentration of approximately 0.1 M.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the product structure using ¹H NMR, ¹³C NMR, and HRMS.

Rationale for Reagent Choices:

  • Catalyst System (Pd₂(dba)₃/Xantphos): Pd₂(dba)₃ is a common source of Pd(0). Xantphos is a bulky, electron-rich bidentate phosphine ligand that is highly effective for coupling with a wide range of amines and promoting the reductive elimination step.[6]

  • Base (NaOtBu): A strong, non-nucleophilic base required to deprotonate the amine, forming the palladium-amido intermediate.

  • Solvent (Toluene): A non-polar, high-boiling solvent suitable for this reaction. It must be anhydrous and deoxygenated to prevent catalyst deactivation.

Derivatization at the N2-Amino Position

The 2-amino group is a nucleophilic site that can be readily derivatized to form amides and sulfonamides, which are common functional groups in bioactive molecules.

N-Acylation

Protocol 3.1: N-Acylation of this compound with Acetyl Chloride

Objective: To synthesize N-(8-bromoquinazolin-2-yl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine (1.5 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.2 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can often be purified by recrystallization or flash column chromatography.

  • Characterization: Confirm the product structure by spectroscopic methods.

N-Sulfonylation

Protocol 3.2: N-Sulfonylation of this compound with Benzenesulfonyl Chloride

Objective: To synthesize N-(8-bromoquinazolin-2-yl)benzenesulfonamide.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a flame-dried flask, dissolve this compound (1.0 equiv.) in anhydrous pyridine.

  • Sulfonylating Agent Addition: Cool the solution to 0 °C and add benzenesulfonyl chloride (1.1 equiv.) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor by TLC.

  • Work-up: Pour the reaction mixture into ice-water and acidify with 1 M HCl to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) if necessary.

  • Characterization: Analyze the product using NMR and MS.

Structure-Activity Relationship (SAR) Insights

Systematic derivatization of the this compound scaffold allows for the exploration of SAR to optimize biological activity. While specific SAR is target-dependent, general principles can be inferred from the broader quinazoline literature.

Diagram 3: Key Diversification Points for SAR

Structure [Image of this compound structure with R¹ at 2-NH and R² at 8-position] R1_label R¹: N-Acyl/Sulfonyl/Aryl - Modulates H-bonding - Affects solubility & logP - Can extend into new pockets Structure:e->R1_label:w N2-Position R2_label R²: C-Aryl/Heteroaryl/Amine - Probes steric limits - Introduces electronic effects - Can form key π-π or H-bond interactions Structure:e->R2_label:w C8-Position

Caption: Key diversification points on the this compound scaffold for SAR studies. (Note: A chemical structure image should be used here).

Position Modification Potential SAR Impact Relevant Biological Targets
C8 Small alkyl/alkoxy groupsCan fill small hydrophobic pockets.Kinases, GPCRs
Aryl/Heteroaryl groups (via Suzuki)Can engage in π-stacking interactions; introduce vectors for further substitution.Kinases (e.g., EGFR, FLT3), PD-L1[10][11]
Primary/Secondary Amines (via Buchwald-Hartwig)Can act as hydrogen bond donors/acceptors; introduce basic centers to improve solubility.Various enzymes, ion channels
N2 Acyl/Sulfonyl groupsCan form critical hydrogen bonds with the hinge region of kinases; modulates electronics of the quinazoline ring.Kinases[12]
Aryl groups (via Buchwald-Hartwig)Can extend into hydrophobic pockets and form additional interactions.Kinases

Key SAR Observations from Literature:

  • Kinase Inhibition: For many kinase inhibitors, the 2-amino group of the quinazoline core acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site.[2] Modifications at this position must be carefully chosen to maintain or enhance this interaction.

  • Anticancer Activity: Substitutions at the C6, C7, and C8 positions can significantly influence the anticancer potency of quinazoline derivatives. For example, the introduction of an o-tolyl group at the 8-position has been shown to be important for activity in a series of PD-L1 inhibitors.[10] Halogenation at the 6 and 8 positions has also been linked to improved antimicrobial activity.

  • Physicochemical Properties: Derivatization at both positions will impact the compound's lipophilicity (LogP), solubility, and metabolic stability. For instance, introducing polar groups via Buchwald-Hartwig amination can improve aqueous solubility, which is often a challenge with planar heterocyclic scaffolds.

Characterization of Derivatives

Unambiguous characterization of newly synthesized compounds is critical. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure of the derivatives. The disappearance of the C8-H signal and the appearance of new aromatic or aliphatic signals confirm successful C8-substitution. For N2 derivatization, the appearance of new signals corresponding to the acyl or sulfonyl group and a shift in the N-H proton signal are indicative.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final products.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compounds, which should typically be >95% for biological screening.

Conclusion

This compound is a highly valuable and versatile scaffold for the development of novel bioactive compounds. The detailed protocols provided herein for derivatization at the C8 and N2 positions offer a robust starting point for generating diverse chemical libraries. By systematically exploring the structure-activity relationships through these modifications, researchers can efficiently navigate the chemical space around the quinazoline core to identify and optimize lead compounds for a wide range of therapeutic targets.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 8-Bromoquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Bromoquinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important heterocyclic amine. My aim is to equip you with the scientific rationale and practical steps to achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenges stem from the physicochemical properties of this compound. As a heterocyclic amine, it possesses a basic character due to the nitrogen atoms in the quinazoline ring and the primary amine group. This basicity can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in poor separation, tailing peaks, and potential product degradation.[1] Additionally, finding a suitable single solvent for recrystallization can be challenging due to its specific solubility profile.

Q2: What are the most common purification techniques for this compound?

A2: The two most effective and widely used purification techniques for compounds like this compound are column chromatography and recrystallization. The choice between them, or their sequential use, depends on the impurity profile and the scale of your synthesis.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for a quick assessment of the separation of your target compound from impurities. For this compound, a typical TLC mobile phase could be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. Visualizing the spots under UV light is usually effective due to the aromatic nature of the quinazoline core.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound and provides actionable solutions.

Column Chromatography Troubleshooting

Issue 1: The compound is sticking to the silica gel column and won't elute.

  • Causality: The basic amine groups on your compound are interacting strongly with the acidic silanol groups on the surface of the silica gel.[1] This acid-base interaction leads to irreversible adsorption.

  • Solution:

    • Deactivate the Silica Gel: Add a small percentage of a basic modifier, such as triethylamine (Et3N) or ammonia solution, to your eluent (typically 0.1-1%).[2] This will neutralize the acidic sites on the silica, reducing the strong adsorption of your amine.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or an amine-functionalized silica gel.[1]

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the proportion of ethyl acetate or add a small amount of methanol.

Issue 2: The compound is co-eluting with an impurity.

  • Causality: The chosen solvent system does not provide sufficient resolution between your product and the impurity.

  • Solution:

    • Optimize the Solvent System: Systematically screen different solvent systems using TLC. Try varying the ratio of your non-polar and polar solvents. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of hexane) can significantly alter the separation.

    • Employ Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity.[2] This can help to first elute the less polar impurities and then your compound of interest with better separation.

Experimental Protocols

Protocol 1: Column Chromatography on Deactivated Silica Gel

This protocol provides a step-by-step guide for purifying this compound using silica gel chromatography with a basic modifier.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (Et3N)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Solvent System Preparation: Prepare an eluent mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude material. A starting point could be a 7:3 or 1:1 mixture of hexane:ethyl acetate. To this mixture, add 0.5% (v/v) of triethylamine.

  • Column Packing:

    • Secure the column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles or cracks in the packed bed.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[2]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin collecting fractions.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent is found.

Materials:

  • Crude this compound

  • A selection of solvents for testing (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures thereof)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening:

    • Place a small amount of the crude product into several test tubes.

    • Add a few drops of a different solvent to each test tube.

    • Observe the solubility at room temperature. A good recrystallization solvent should not dissolve the compound at room temperature.

    • Gently heat the test tubes. An ideal solvent will dissolve the compound when hot.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.

  • Recrystallization:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod.

    • Once crystals start to form, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Common Solvent Systems for TLC and Column Chromatography of this compound

Solvent System (v/v)Rf Value (Approx.)Notes
Hexane:Ethyl Acetate (7:3) + 0.5% Et3N0.3 - 0.4Good starting point for column chromatography.
Dichloromethane:Methanol (95:5) + 0.5% Et3N0.4 - 0.5Suitable for more polar impurities.
Toluene:Acetone (8:2)0.3 - 0.4Alternative non-halogenated solvent system.

Note: Rf values are approximate and can vary depending on the specific TLC plate, temperature, and saturation of the chamber.

Visualization of Workflows

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Assess Purity Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Multiple Impurities Recrystallization Recrystallization TLC Analysis->Recrystallization Minor Impurities Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product Characterization Characterization Pure Product->Characterization (NMR, MS, etc.)

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting_Column_Chromatography Issue Problem Encountered Compound sticks to column Co-elution with impurity Solution1 Deactivate Silica (add Et3N) Use Alumina/Amine-Silica Increase Eluent Polarity Issue:i1->Solution1 Cause: Strong Acid-Base Interaction Solution2 Optimize Solvent System (TLC) Use Gradient Elution Issue:i2->Solution2 Cause: Insufficient Resolution

Caption: Troubleshooting guide for column chromatography.

References

Technical Support Center: A Scientist's Guide to Overcoming 8-Bromoquinazolin-2-amine Solubility Challenges in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Bromoquinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their biological assays. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful integration of this compound into your experimental workflows. Our approach is grounded in scientific principles and practical, field-proven experience to help you navigate these common hurdles with confidence.

I. Understanding the Challenge: Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of this compound and the common reasons for its limited solubility in aqueous solutions.

Q1: What is this compound and why is it used in research?

This compound is a heterocyclic organic compound with a quinazoline core structure. Quinazoline derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] They often act as inhibitors of key cellular signaling pathways, making them valuable tools for biological research.[1]

Q2: What are the key physicochemical properties of this compound that influence its solubility?

The solubility of this compound is primarily governed by its molecular structure:

  • Molecular Formula: C₈H₆BrN₃[4][5]

  • Molecular Weight: 224.06 g/mol [4]

  • Predicted LogP: 1.9745[4]

The predicted LogP value of 1.9745 suggests that this compound is moderately lipophilic (hydrophobic). This inherent hydrophobicity makes it challenging to dissolve in aqueous buffers commonly used in biological assays.

Q3: Why does my this compound precipitate when I dilute it from a DMSO stock into my aqueous assay buffer?

This is a classic solubility problem. Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many hydrophobic compounds. However, when a concentrated DMSO stock of a lipophilic compound like this compound is diluted into an aqueous buffer, the solvent environment becomes predominantly polar. The compound, being poorly soluble in water, crashes out of the solution, leading to precipitation. It is crucial to ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) to avoid solvent-induced artifacts.[6]

Q4: How does pH affect the solubility of this compound?

II. Troubleshooting Guide: Step-by-Step Solubilization Strategies

This section provides a systematic approach to identifying the optimal solubilization strategy for your specific experimental needs.

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting an appropriate solubilization method.

solubilization_workflow start Start: Compound Precipitation Observed check_dmso Is final DMSO concentration < 0.5%? start->check_dmso adjust_dmso Reduce final DMSO concentration check_dmso->adjust_dmso No ph_adjustment Attempt pH Adjustment (Acidic) check_dmso->ph_adjustment Yes adjust_dmso->check_dmso co_solvent Introduce a Co-solvent (e.g., Ethanol) ph_adjustment->co_solvent Precipitation Persists success Solubility Achieved ph_adjustment->success Success surfactant Use a Surfactant (e.g., Tween-20) co_solvent->surfactant Precipitation Persists co_solvent->success Success cyclodextrin Employ Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin Precipitation Persists surfactant->success Success solid_dispersion Advanced: Solid Dispersion cyclodextrin->solid_dispersion Precipitation Persists cyclodextrin->success Success solid_dispersion->success Success

Caption: A workflow for troubleshooting solubility issues.

Protocol 1: Systematic Solubility Screening

Before committing to a single method, it is highly recommended to perform a small-scale solubility screening experiment to identify the most effective approach for your specific assay conditions.[6]

Materials:

  • This compound

  • Anhydrous DMSO

  • Ethanol (or other water-miscible co-solvents like PEG-400)

  • Tween® 20 or Pluronic® F-68 (10% w/v stock solutions in water)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your aqueous assay buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Use gentle warming (37°C) and sonication to aid dissolution.

  • Set Up Test Conditions: In separate microcentrifuge tubes, prepare your assay buffer with various additives. For example:

    • Buffer + 0.5% DMSO (Control)

    • Buffer + 0.5% DMSO + 1% Ethanol

    • Buffer + 0.5% DMSO + 0.05% Tween® 20

    • Buffer + 0.5% DMSO + 1% HP-β-CD

  • Perform the Solubility Test:

    • Add a small volume of your 10 mM DMSO stock to each buffer condition to achieve your desired final concentration.

    • Visually inspect for immediate precipitation.

    • Incubate the samples at your experimental temperature for 1-2 hours with gentle agitation.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Analyze the Supernatant: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV). The condition that yields the highest concentration of dissolved compound is the most promising for your full-scale assay.

Protocol 2: pH Adjustment

Given the basic nature of the 2-amino group, reducing the pH of the assay buffer can increase the solubility of this compound.

Procedure:

  • Prepare a series of your assay buffer with decreasing pH values (e.g., pH 7.0, 6.5, 6.0).

  • Repeat the solubility test as described in Protocol 1 using these different pH buffers.

  • Important Consideration: Ensure that the altered pH does not negatively impact the stability of your compound or the biological components of your assay (e.g., enzyme activity, cell viability).

Protocol 3: Utilizing Co-solvents

Water-miscible organic solvents can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent.[6]

Procedure:

  • Prepare your assay buffer containing a low percentage (e.g., 1-5% v/v) of a co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).

  • Add the DMSO stock of this compound to the co-solvent-containing buffer.

  • Caution: High concentrations of organic solvents can be toxic to cells or inhibit enzyme activity. Always include a vehicle control in your experiments.

Protocol 4: Surfactants and Micelle Formation

Non-ionic surfactants can form micelles that encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions.[8]

Procedure:

  • Add a low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68 (typically 0.01-0.1% w/v), to your assay buffer.

  • Ensure the surfactant concentration is above its critical micelle concentration (CMC).

  • Add the DMSO stock of this compound to the surfactant-containing buffer.

Protocol 5: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[9]

Procedure:

  • Prepare a solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer.

  • Pre-incubate the this compound (from the DMSO stock) with the cyclodextrin solution before final dilution into the assay medium. This allows for the formation of the inclusion complex.

cyclodextrin_mechanism cluster_before Before Complexation cluster_after After Complexation compound This compound (Hydrophobic) water Water Molecules complex Inclusion Complex (Water Soluble) compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior)

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

III. Advanced Strategies for Persistent Solubility Issues

For particularly challenging cases, more advanced formulation techniques may be necessary.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the molecular level.[10] This can be achieved through methods like melt-fusion or solvent evaporation, resulting in an amorphous solid with enhanced solubility and dissolution rates.[10][11]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution velocity.[8]

IV. Summary of Solubilization Strategies

StrategyMechanism of ActionAdvantagesPotential Disadvantages
pH Adjustment Increases the proportion of the more soluble, ionized form of the compound.Simple and cost-effective.May affect compound stability or biological activity.
Co-solvents Reduces the polarity of the solvent system.Effective for many compounds.Can cause toxicity or interfere with the assay at higher concentrations.
Surfactants Form micelles that encapsulate the hydrophobic compound.Generally effective at low concentrations.Can disrupt cell membranes or denature proteins.
Cyclodextrins Form inclusion complexes, masking the hydrophobic regions of the compound.Low toxicity and high versatility.May not be effective for all molecular geometries.
Solid Dispersions Creates an amorphous form of the compound with increased surface area and energy.Significant solubility enhancement.Requires specialized formulation expertise and equipment.

V. References

  • Thadkala K, et al. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. --INVALID-LINK--

  • BenchChem. How to increase the solubility of 8-bromo-6-methylquinolin-2(1h)-one for biological assays. BenchChem. --INVALID-LINK--

  • Al-Ghananeem AM, et al. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. --INVALID-LINK--

  • Krishna S, et al. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. --INVALID-LINK--

  • Fikri M, et al. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. --INVALID-LINK--

  • Deshmukh AS, et al. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical and Biological Sciences. --INVALID-LINK--

  • Ahangar N, et al. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC. --INVALID-LINK--

  • Kromann JC, et al. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. --INVALID-LINK--

  • Sharma VK, et al. A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. --INVALID-LINK--

  • ChemScene. This compound. ChemScene. --INVALID-LINK--

  • Ugur I, et al. Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate. --INVALID-LINK--

  • Liu Y, et al. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. --INVALID-LINK--

  • Amadis Chemical. This compound. Amadis Chemical. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Amination of Bromoquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for palladium-catalyzed amination of bromoquinazolines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-N bond-forming reaction. Quinazolines are privileged scaffolds in drug discovery, and their amination is a key step in synthesizing a diverse range of bioactive molecules.

However, the presence of multiple nitrogen atoms within the quinazoline core introduces specific challenges not always encountered with simpler aryl halides. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose issues, optimize conditions, and achieve robust and reproducible results.

Core Principles: The Buchwald-Hartwig Catalytic Cycle

Understanding the fundamental mechanism is critical for effective troubleshooting. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Each step presents a potential point of failure, especially with heteroaromatic substrates like bromoquinazolines.

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex [L-Pd(II)(Ar)(NHR')]+ oa_complex->amido_complex Amine Coordination final_complex L-Pd(II)(Ar)(NR') Amido Complex amido_complex->final_complex Deprotonation final_complex->pd0 product Ar-NR'H Product final_complex->product Reductive Elimination h_base [H-Base]+ final_complex->h_base reagents Ar-Br (Bromoquinazoline) reagents->pd0 amine R'-NH2 (Amine) amine->oa_complex base Base base->amido_complex

Caption: Key steps of the catalytic cycle for C-N bond formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows low to no conversion of the bromoquinazoline. Where should I begin troubleshooting?

This is the most common issue and usually points to a fundamental problem with the catalyst system or reaction setup.

Answer: A failed reaction is typically rooted in one of four areas: the activity of the catalyst, the choice of base, the reaction conditions, or the purity of your reagents.

  • Catalyst & Ligand Inactivity: The nitrogen atoms in the quinazoline ring (especially N1 and N3) can act as ligands themselves, coordinating to the palladium center and poisoning the catalyst.[1][2][3] To overcome this, a highly active catalyst system with a bulky, electron-rich phosphine ligand is essential. These ligands sterically shield the palladium center, preventing substrate inhibition and accelerating the rate-limiting reductive elimination step.[4]

    • Actionable Advice: Switch to a modern, well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) paired with a biarylmonophosphine ligand. Avoid generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be unreliable.[5][6] Screen a panel of ligands.

Ligand FamilyRecommended LigandsPrimary Application
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhosGeneral purpose, good for a wide range of primary and secondary amines.[7][8]
Adamantyl Phosphines cataCXium® AHighly active for challenging substrates.
Josiphos Family CyPF-tBuEffective for coupling primary aliphatic amines and anilines.[7]
BrettPhos Family BrettPhos, tBuBrettPhosExcellent for primary amines and amides; offers high functional group tolerance.[8]
  • Incorrect Base Selection: The base's role is to deprotonate the amine to form the active nucleophile. Its strength and solubility are critical. A base that is too weak will not generate enough of the active amine, while a base that is too strong might degrade your substrate.[9]

    • Actionable Advice: Sodium tert-butoxide (NaOtBu) is a common starting point. If your quinazoline has base-sensitive functional groups (e.g., esters, nitro groups), switch to a weaker base like K₃PO₄ or Cs₂CO₃, but you may need to increase the reaction temperature.[9][10][11]

  • Sub-Optimal Conditions: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen), as the active Pd(0) catalyst is sensitive to oxygen.[2][9] Solvents must be anhydrous and deoxygenated. Toluene and dioxane are common choices.[2][12]

  • Reagent Purity: Impurities in your bromoquinazoline or amine can poison the catalyst. Purify starting materials if their quality is uncertain.

Q2: I'm observing significant hydrodehalogenation (replacement of -Br with -H) on my quinazoline. How can I minimize this?

Answer: Hydrodehalogenation is a common side reaction that competes with the desired amination.[13] It often arises from a β-hydride elimination pathway from the palladium-amido intermediate, especially with secondary amines, or from other catalyst decomposition pathways.

  • Causality: This side reaction becomes competitive when the desired reductive elimination step is slow. The quinazoline ring's electron-deficient nature can slow this final C-N bond-forming step.

  • Solutions:

    • Ligand Choice: Use bulkier ligands (e.g., XPhos, BrettPhos). The steric hindrance provided by these ligands can disfavor the geometry required for β-hydride elimination and accelerate reductive elimination.

    • Base Strength: Using a slightly weaker base or ensuring you are not using a large excess of a very strong base can sometimes help.

    • Temperature: Lowering the reaction temperature by 10-20 °C may slow the decomposition pathway more than the productive catalytic cycle.

Q3: My reaction starts well (confirmed by TLC/LCMS) but stalls before completion. What's happening?

Answer: A stalling reaction is a classic sign of catalyst deactivation during the reaction.

  • Causality & Solutions:

    • Product Inhibition: The newly formed amino-quinazoline product, like the starting material, can coordinate to the palladium and inhibit the catalyst.[9] This is a significant challenge with N-heterocyclic products. Using a ligand with a large steric profile can prevent the product from displacing the ligand and shutting down the cycle.

    • Thermal Decomposition: At elevated temperatures (typically >110-120 °C), the catalyst complex can decompose, often evidenced by the formation of palladium black (finely divided, inactive palladium metal).[3][11]

      • Actionable Advice: Lower the reaction temperature. If the reaction is too slow at a lower temperature, you need a more active catalyst system (i.e., a better ligand) that operates efficiently under milder conditions.

    • Insufficient Ligand: If the ligand:palladium ratio is too low, it can lead to the formation of less stable or inactive palladium species. Ensure you are using an appropriate ratio, typically ranging from 1:1 to 2:1 (Ligand:Pd).

Q4: The reaction mixture turns dark brown or black. What does this signify?

Answer: The formation of a black precipitate is almost always indicative of the formation of "palladium black," which is aggregated, catalytically inactive Pd(0) metal.[3]

  • Causality: This happens when the phosphine ligand dissociates from the metal center and the unprotected palladium atoms aggregate. The most common causes are:

    • High Temperature: The primary cause of catalyst decomposition.[3][9]

    • Poor Ligand Choice: The ligand is not effectively stabilizing the Pd(0) intermediate.

    • Oxygen Contamination: Traces of oxygen can accelerate decomposition pathways.

  • Is it salvageable? Generally, no. Once significant palladium black has formed, the concentration of active catalyst is too low for the reaction to proceed efficiently. The best course of action is to set up the reaction again, addressing the root cause (e.g., lower the temperature, use a more robust ligand, or improve inert atmosphere technique).

Visual Troubleshooting Guide

This decision tree can help guide your experimental approach when a reaction fails.

Troubleshooting_Flowchart start Reaction Failed (Low/No Yield) check_setup Check Basics: Inert Atmosphere? Anhydrous Solvent? Reagent Purity? start->check_setup setup_bad Fix Setup Issues (Degas solvent, etc.) check_setup->setup_bad No analyze_byproducts Analyze Crude Mixture: Main byproduct? check_setup->analyze_byproducts Yes setup_ok Setup OK setup_bad->start Retry optimize_catalyst Optimize Catalyst System: 1. Use Pd Pre-catalyst 2. Screen Bulky Ligands (XPhos, SPhos, BrettPhos) analyze_byproducts->optimize_catalyst Starting Material Unchanged optimize_dehalo 1. Use Bulkier Ligand 2. Lower Temperature analyze_byproducts->optimize_dehalo Hydrodehalogenation Product optimize_degrad 1. Lower Temperature 2. Use Weaker Base (K3PO4, Cs2CO3) analyze_byproducts->optimize_degrad Degradation Products sm_only Starting Material Only dehalogenation Hydrodehalogenation degradation Degradation/Messy success Reaction Successful optimize_catalyst->success optimize_dehalo->success optimize_degrad->success

Caption: A decision tree for troubleshooting common amination issues.

Standard Experimental Protocol

This protocol serves as a robust starting point for the amination of a generic bromoquinazoline.

Materials:

  • Bromoquinazoline (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (e.g., XPhos, 0.02 mmol, 2 mol% - Note: often included in pre-catalyst)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromoquinazoline, palladium pre-catalyst, and base.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Addition of Reagents: Through the septum, add the anhydrous, deoxygenated toluene via syringe. If the amine is a liquid, add it at this time. If the amine is a solid, it should be added in step 1.

  • Reaction: Place the vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir vigorously for the allotted time (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS.[9]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Identifying and removing common impurities in 8-Bromoquinazolin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 8-Bromoquinazolin-2-amine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide practical, experience-based insights into identifying and removing common impurities encountered during the synthesis of this important heterocyclic building block. As Senior Application Scientists, we understand that achieving high purity is critical for the success of subsequent research and development activities. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial reaction work-up yields a product with multiple spots on the TLC plate. What are the likely impurities I'm seeing?

This is a common issue in quinazoline synthesis. The impurities can generally be categorized into several classes based on their origin in the synthetic process.

Table 1: Common Impurities in this compound Synthesis

Impurity TypePotential SourceRecommended Analytical Detection
Unreacted Starting MaterialsIncomplete reaction; suboptimal reaction conditions (temperature, time).TLC, HPLC, ¹H NMR, GC-MS[1]
Over-brominated SpeciesUse of harsh brominating agents or lack of regiocontrol.¹H NMR, Mass Spectrometry
Hydrolyzed IntermediatesPresence of water during the reaction or work-up.HPLC, LC-MS
Solvent Adducts/ByproductsHigh reaction temperatures causing solvent degradation (e.g., DMF pyrolysis).[2]LC-MS, GC-MS
Dimerization/Polymerization ProductsSide reactions of highly reactive intermediates.Mass Spectrometry, GPC (if oligomeric)

The presence of unreacted starting materials, such as 2-amino-3-bromobenzonitrile, is a frequent observation. Additionally, side reactions can lead to more complex structures. A thorough analysis using multiple techniques is crucial for accurate identification.

Q2: I'm struggling with peak tailing and poor separation during silica gel column chromatography. Why is this happening and what can I do?

This is a classic problem when purifying basic compounds like amines on acidic silica gel.[3] The free silanol groups (Si-OH) on the silica surface are acidic and can strongly interact with the basic amine functionality of your product. This leads to irreversible adsorption, peak tailing, and poor resolution.

The interaction is an acid-base phenomenon where the basic nitrogen atom of the quinazolinamine is protonated by the acidic silanol groups, causing the compound to "stick" to the stationary phase.

Caption: Troubleshooting decision tree for amine purification.

  • Mobile Phase Preparation : Based on TLC analysis, determine a suitable mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). Add 0.5-1% triethylamine (TEA) to the prepared mobile phase.

  • Column Packing : Equilibrate the silica gel in the mobile phase containing TEA before packing the column. This ensures the stationary phase is "deactivated."

  • Sample Loading : Dissolve your crude product in a minimum amount of the mobile phase and load it onto the column.

  • Elution and Collection : Elute with the TEA-containing mobile phase, collecting fractions and monitoring by TLC.

  • Isolation : Combine the pure fractions. It is crucial to remove the high-boiling point TEA under reduced pressure, often by co-evaporation with a solvent like toluene.

Q3: My final product's NMR spectrum shows it's clean, but the yield is very low after purification. How can I improve recovery?

Low recovery after chromatography, even with a basic modifier, can still occur due to some irreversible adsorption.[3] If your compound is sufficiently basic and your impurities are neutral or acidic, an extractive workup is often more efficient.

This technique leverages the basicity of the this compound to move it between aqueous and organic phases, leaving other impurities behind.

G start Crude Mixture in Organic Solvent (e.g., DCM) step1 Extract with aq. HCl (1M) start->step1 step2 Separate Layers step1->step2 organic_phase1 Organic Layer: Neutral & Acidic Impurities step2->organic_phase1 aqueous_phase1 Aqueous Layer: Protonated Product (Salt) step2->aqueous_phase1 step3 Basify Aqueous Layer with NaOH (to pH > 10) aqueous_phase1->step3 step4 Extract with Organic Solvent (e.g., DCM) step3->step4 step5 Separate Layers step4->step5 aqueous_phase2 Aqueous Layer: Inorganic Salts step5->aqueous_phase2 organic_phase2 Organic Layer: Pure Product step5->organic_phase2 end Dry, Filter, & Evaporate to yield Pure Product organic_phase2->end

Caption: Workflow for acid-base extraction purification.

  • Dissolution : Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction : Transfer the solution to a separatory funnel and extract with 1 M HCl (aq). The basic product will move to the aqueous layer as its hydrochloride salt, while neutral impurities remain in the organic layer.

  • Separation : Separate the aqueous layer and wash it once more with fresh organic solvent to remove any remaining impurities.

  • Basification : Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the pH is >10. The free amine product will precipitate or form an oil.

  • Final Extraction : Extract the basified aqueous layer multiple times with fresh DCM or ethyl acetate.

  • Isolation : Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound.

Q4: I suspect an isomeric impurity is present. How can I confirm this and separate it?

Isomeric impurities, such as other positional bromo-isomers, can be particularly challenging to separate due to their similar polarities.[1]

  • Confirmation : High-resolution analytical techniques are required.

    • ¹H and ¹³C NMR : Will show extra peaks in the aromatic region. 2D NMR techniques like COSY and HMBC can help in assigning the structure of the isomer.

    • LC-MS : Can confirm that the impurity has the same mass as the desired product.[4]

    • HPLC : Developing an optimized HPLC method is key. You may need to screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions to achieve baseline separation.[1]

  • Separation :

    • Preparative HPLC : This is often the most effective method for separating tight-eluting isomers.

    • Recrystallization : If a suitable solvent system can be found where the solubility of the product and the isomer differ significantly, fractional crystallization can be effective.

  • Solvent Screening : Test the solubility of the crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and at reflux. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution : In a flask, add the minimum amount of the chosen hot solvent to the crude product until it is fully dissolved.

  • Cooling : Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.

  • Isolation : Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Table 2: Comparison of Purification Techniques

TechniqueProsConsBest For
Column Chromatography High resolution for different compound classes.Can have low recovery for basic amines; requires solvent.[5]Separating compounds with different polarities.
Acid-Base Extraction High capacity and recovery; cost-effective.Only works if impurities have different acid/base properties.Removing neutral or acidic impurities from a basic product.[6]
Recrystallization Can yield very high purity material; scalable.Finding a suitable solvent can be difficult; may have lower yield.Final polishing step; removing small amounts of impurities.
Preparative HPLC Excellent separation power for closely related compounds.Expensive; lower capacity; requires significant solvent.Separating challenging mixtures like isomers.

References

Technical Support Center: Optimization of Reaction Conditions for 8-Bromoquinazolin-2-amine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the derivatization of 8-Bromoquinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of 8-substituted quinazolin-2-amine derivatives. The quinazoline scaffold is a privileged core in medicinal chemistry, and its derivatization is crucial for the development of novel therapeutics, including kinase inhibitors.[1][2]

I. Core Concepts in this compound Derivatization

The derivatization of this compound primarily involves the substitution of the bromine atom at the C8 position. The most common and versatile methods for this transformation are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. Additionally, nucleophilic aromatic substitution (SNAr) can be employed under specific conditions.

The presence of the 2-amino group introduces both challenges and opportunities. It can coordinate with the palladium catalyst, potentially inhibiting the reaction, or participate in side reactions. Understanding and controlling the reactivity of this group is paramount for successful derivatization.

II. Troubleshooting Common Derivatization Reactions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming a new carbon-carbon bond at the C8 position of the quinazoline ring.[3][4][5][6][7]

Question 1: I am observing low to no yield in my Suzuki coupling reaction with this compound. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in a Suzuki coupling of this compound can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Issues:

    • Catalyst Deactivation: The 2-amino group can coordinate to the palladium center, leading to catalyst deactivation.

      • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can stabilize the active palladium(0) species and promote the desired catalytic cycle over catalyst inhibition.

    • Inappropriate Ligand Choice: The choice of ligand is critical for efficient oxidative addition and reductive elimination.

      • Solution: Screen a panel of ligands. For heteroaromatic substrates, biaryl phosphine ligands are often superior to traditional ligands like PPh₃.

  • Base and Solvent Effects:

    • Incorrect Base: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to poor reactivity or decomposition of the boronic acid.

      • Solution: Weaker bases like K₂CO₃ or K₃PO₄ are often a good starting point. Stronger bases like NaOtBu or Cs₂CO₃ may be necessary for less reactive coupling partners but can also promote side reactions.

    • Solvent System: The solubility of all reagents and the stability of the catalytic species are highly dependent on the solvent.

      • Solution: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Ensure the solvents are thoroughly degassed to prevent oxidation of the palladium catalyst.

  • Starting Material Integrity:

    • Boronic Acid Decomposition: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures.

      • Solution: Use a slight excess of the boronic acid (1.2-1.5 equivalents). Consider using more stable boronate esters (e.g., pinacol esters).

  • Reaction Conditions:

    • Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.

      • Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C. Monitor for decomposition of starting materials.

Question 2: I am observing significant amounts of a debrominated byproduct (quinazolin-2-amine). What is causing this and how can I minimize it?

Answer:

Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the aryl-palladium intermediate undergoes protonolysis instead of reacting with the boronic acid.

  • Causes:

    • Presence of Protic Impurities: Water or other protic impurities in the reaction mixture can be a source of protons.

    • Slow Transmetalation: If the transmetalation step is slow, the aryl-palladium intermediate has a longer lifetime and is more susceptible to side reactions like debromination.

  • Solutions:

    • Use Anhydrous Solvents: Ensure your solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

    • Optimize Ligand and Base: A more electron-rich and bulky ligand can accelerate the transmetalation step. The choice of base can also influence the rate of transmetalation.

    • Use Boronate Esters: Pinacol boronate esters are often more reactive in the transmetalation step compared to boronic acids, which can help to outcompete the debromination pathway.

Question 3: My desired product is difficult to purify from the reaction mixture. What are some effective purification strategies?

Answer:

Purification of quinazoline derivatives can be challenging due to their polarity and potential for coordination to silica gel.

  • Recommended Techniques:

    • Column Chromatography: This is the most common method.

      • Stationary Phase: Use silica gel (230-400 mesh).

      • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on the silica gel.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for obtaining pure material.

    • Preparative HPLC: For achieving very high purity, reverse-phase preparative HPLC is an excellent option. A common mobile phase is a gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid to improve peak shape.

B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C8 position.[8][9][10][11][12]

Question 1: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What should I check?

Answer:

Incomplete conversion in a Buchwald-Hartwig reaction often points to issues with the catalyst, base, or reaction conditions.

  • Catalyst System:

    • Ligand Choice: The ligand is crucial for facilitating the catalytic cycle. For challenging substrates, specialized ligands are often required.

      • Solution: Use bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos. These have been shown to be effective for the amination of heteroaryl halides.

    • Palladium Precursor: The choice of palladium precursor can impact the reaction.

      • Solution: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. Ensure the precursor is of high quality.

  • Base Selection:

    • Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

      • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃). The choice of base may need to be optimized for your specific amine.

  • Solvent:

    • Solvent Polarity and Aproticity: The solvent must be aprotic and able to solubilize the reactants and catalyst.

      • Solution: Toluene, dioxane, and THF are common solvents. Ensure they are anhydrous and degassed.

  • Reaction Temperature:

    • Insufficient Thermal Energy: These reactions often require heating to overcome activation barriers.

      • Solution: Typical reaction temperatures are between 80-120 °C.

Question 2: I am observing the formation of a homocoupled byproduct of my amine. How can I prevent this?

Answer:

Amine homocoupling is a potential side reaction, particularly with primary amines.

  • Causes:

    • This can occur through a competing catalytic cycle involving two molecules of the amine.

  • Solutions:

    • Optimize Ligand: Certain ligands are more prone to promoting this side reaction. Screening different ligands can help to identify one that favors the desired cross-coupling.

    • Control Stoichiometry: Using a slight excess of the aryl halide can sometimes suppress amine homocoupling.

C. Nucleophilic Aromatic Substitution (SNAr)

While less common for the derivatization of unactivated aryl bromides, SNAr can be a viable strategy under certain conditions, particularly if the quinazoline ring is activated by electron-withdrawing groups.

Question 1: Under what conditions might SNAr be a feasible method for derivatizing this compound?

Answer:

For SNAr to occur, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile.

  • Activation: The quinazoline ring itself is somewhat electron-deficient, but further activation is often necessary. The presence of additional electron-withdrawing groups on the quinazoline ring would significantly enhance the feasibility of an SNAr reaction.

  • Nucleophile: Strong nucleophiles are required.

  • Leaving Group: Bromide is a reasonable leaving group for SNAr.

  • Reaction Conditions: High temperatures and polar aprotic solvents (e.g., DMSO, DMF) are typically required to drive the reaction.

III. Experimental Protocols

The following are generalized protocols that should be optimized for each specific substrate combination.

A. General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow

  • Reagent Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

B. General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow

  • Reagent Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry reaction vessel.

  • Inert Atmosphere: Seal the vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with a suitable organic solvent and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

IV. Data Presentation: Illustrative Reaction Conditions

The following table provides a summary of typical reaction conditions for the derivatization of this compound, based on analogous systems and general best practices. Optimization will be required for specific substrates.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Ligand PPh₃, dppf, SPhos, XPhosXPhos, SPhos, BrettPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOtBu, LHMDS, Cs₂CO₃
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OToluene, Dioxane, THF
Temperature 80 - 110 °C80 - 120 °C
Reaction Time 4 - 24 hours12 - 24 hours

V. Frequently Asked Questions (FAQs)

Q1: Do I need to protect the 2-amino group on the quinazoline ring before performing a cross-coupling reaction?

A1: In many cases, protection of the 2-amino group is not necessary, especially when using bulky phosphine ligands that can sterically hinder coordination of the amino group to the palladium center. However, if you are experiencing significant issues with catalyst inhibition or side reactions involving the amino group, protection with a suitable group (e.g., Boc) may be beneficial. The protecting group would need to be stable to the reaction conditions and readily removable afterward.

Q2: Can I use 8-chloroquinazolin-2-amine instead of the bromo derivative?

A2: While aryl chlorides are generally less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions, modern catalyst systems with highly active ligands (e.g., Buchwald's biarylphosphine ligands) have made the coupling of aryl chlorides more feasible. However, reaction conditions will likely need to be more forcing (higher temperatures, higher catalyst loading, and a more active catalyst system).

Q3: What analytical techniques are best for monitoring the progress of these reactions?

A3: Thin-layer chromatography (TLC) is a quick and convenient method for qualitative monitoring. For more quantitative and accurate monitoring, especially for identifying byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: Are there any green chemistry considerations for these reactions?

A4: Yes. To improve the environmental footprint of your synthesis, consider using newer generation catalysts that allow for lower catalyst loadings and milder reaction conditions. Solvent choice is also a key factor; explore greener solvent alternatives where possible. Minimizing the use of protecting groups also contributes to a more atom-economical synthesis.

VI. References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from --INVALID-LINK--

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of Quinazolin-2-ylboronic Acid. Retrieved from --INVALID-LINK--

  • chemeurope.com. (n.d.). Buchwald-Hartwig reaction. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2023). Recent advances in selective functionalization of the quinazoline scaffold. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--

  • PubMed. (2014). Palladium-catalyzed one pot 2-arylquinazoline formation via hydrogen-transfer strategy. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • PubMed. (2017). Mono- N-protected amino acid ligands stabilize dimeric palladium(ii) complexes of importance to C-H functionalization. Retrieved from --INVALID-LINK--

  • Science. (2024). Aminative Suzuki–Miyaura coupling. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2015). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2016). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2021). Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. Retrieved from --INVALID-LINK--

  • SciSpace. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2023). Palladium mono-N-protected amino acid complexes: experimental validation of the ligand cooperation model in C–H activation. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from --INVALID-LINK--

  • MDPI. (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2018). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 8-Bromoquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-Bromoquinazolin-2-amine. Quinazoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] The synthesis of this compound, a key intermediate for further elaboration, is commonly achieved through the cyclocondensation of 2-amino-3-bromobenzonitrile with a guanidinylating agent.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to help you navigate the common pitfalls and side reactions associated with this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

A1: Low yields in this synthesis can typically be traced back to one of three areas: incomplete reaction, degradation of materials, or competing side reactions.

  • Incomplete Reaction: The cyclization of the intermediate formed between 2-amino-3-bromobenzonitrile and guanidine can be sluggish. Ensure your reaction has run to completion by monitoring its progress with Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or moderately increasing the temperature.

  • Reagent Purity and Stoichiometry: The purity of your starting 2-amino-3-bromobenzonitrile is critical. Impurities can interfere with the reaction. Additionally, ensure that the guanidine hydrochloride is fully neutralized to the free base, as this is the active nucleophile. A slight excess of both the base and guanidine hydrochloride (1.1-1.2 equivalents) can help drive the reaction forward.[3][4]

  • Thermal Degradation: While heating is necessary, excessive temperatures, particularly in high-boiling solvents like DMF, can lead to the decomposition of starting materials or the desired product. If you suspect degradation, attempt the reaction at the minimum temperature required for it to proceed at a reasonable rate.

Q2: My final product is impure. I see an unexpected peak in my LC-MS that corresponds to a mass of [M+16]. What is this byproduct?

A2: An [M+16] peak strongly suggests the formation of an oxidized byproduct. The two most common culprits are N-oxides or, more frequently, the corresponding 8-bromoquinazolin-4(3H)-one.

  • Causality: The quinazoline ring system, particularly at the C4 position, is susceptible to oxidation, which can be exacerbated by the presence of atmospheric oxygen at elevated temperatures.[5] This side reaction leads to the formation of a quinazolinone, a common impurity in many quinazoline syntheses.

  • Solution: The most effective preventative measure is to conduct the reaction under a completely inert atmosphere.[5] Before heating, thoroughly degas your solvent and purge the reaction vessel with dry nitrogen or argon. Maintaining a positive pressure of inert gas throughout the reaction will minimize the formation of these oxidative byproducts.

Q3: During the aqueous workup, my product seems to be crashing out of the organic layer, leading to poor recovery. What is happening?

A3: This issue often points to the protonation of your product. The 2-aminoquinazoline core is basic and will readily form salts in the presence of acid. If your workup involves an acidic wash or if the reaction conditions were acidic and not properly neutralized, your product may become protonated. The resulting salt often has high water solubility and poor solubility in common organic extraction solvents like ethyl acetate or dichloromethane.

  • Solution: Ensure the aqueous layer is made basic (pH 8-9) with a suitable base (e.g., NaHCO₃ or Na₂CO₃ solution) before extraction. This will ensure your product is in its free base form, maximizing its solubility in the organic phase and leading to efficient extraction and recovery.

Q4: I'm observing the formation of dimeric or polymeric byproducts. How can I prevent this?

A4: Dimerization or polymerization can occur if the concentration of reactants is too high, promoting intermolecular reactions over the desired intramolecular cyclization.[5]

  • Causality: At high concentrations, an activated intermediate can react with another molecule of starting material instead of cyclizing.

  • Solution: Perform the reaction at a higher dilution by increasing the volume of the solvent. This favors the intramolecular pathway, reducing the probability of intermolecular side reactions and leading to a cleaner product profile.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing this compound?

A1: The most common and efficient method is the cyclocondensation reaction between 2-amino-3-bromobenzonitrile and guanidine . Guanidine is typically generated in situ from guanidine hydrochloride and a base. This one-pot approach is favored due to the ready availability of the starting materials and its general reliability.

Caption: General synthetic scheme for this compound.

Q2: What is the specific role of the base (e.g., KOH, K₂CO₃) in the reaction with guanidine hydrochloride?

A2: Guanidine hydrochloride is a stable salt. The active nucleophile required for the reaction is the free base, guanidine. The added base (such as potassium hydroxide or potassium carbonate) deprotonates the guanidinium ion to generate the free guanidine in situ, which then attacks the nitrile carbon of 2-amino-3-bromobenzonitrile to initiate the cyclization cascade.[3][6]

Q3: Can I use other guanidinylating agents besides guanidine?

A3: While guanidine is the most direct reagent, other agents can be used, though they may require different reaction conditions. For instance, S-methylisothiourea could be used, but this often involves a multi-step process. For directness and efficiency in forming a 2-aminoquinazoline, the reaction with guanidine is typically the most straightforward and is well-documented in the literature for analogous syntheses.[3][4][6]

Q4: What is the mechanism of the cyclization?

A4: The reaction proceeds via nucleophilic attack of the free guanidine base on the electrophilic carbon of the nitrile group in 2-amino-3-bromobenzonitrile. This forms an intermediate which then undergoes an intramolecular cyclization via attack of the aniline nitrogen onto a carbon of the guanidinyl group, followed by tautomerization and elimination of ammonia to yield the aromatic quinazoline ring system. Conducting this reaction under acidic conditions can facilitate the cyclization of certain intermediates by activating the nitrile group.[7]

Caption: Troubleshooting workflow for synthesis issues.

Summary of Recommended Reaction Conditions

For optimal results, adherence to carefully controlled reaction parameters is essential. The following table summarizes a typical starting point for this synthesis.

ParameterRecommended ConditionRationale / Notes
Starting Material 1 2-Amino-3-bromobenzonitrile[8]Ensure high purity (>98%) to avoid side reactions.
Starting Material 2 Guanidine HydrochlorideUse 1.1–1.5 molar equivalents relative to the nitrile.
Base Potassium Hydroxide (KOH)Use 1.1–1.5 molar equivalents to generate free guanidine.[3][4]
Solvent 95% Ethanol (EtOH) or N,N-Dimethylformamide (DMF)Ethanol is a common choice allowing for easy reflux conditions.
Temperature Reflux (in EtOH, ~78 °C)Generally sufficient to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Critical for minimizing the formation of oxidative byproducts.[5]
Reaction Time 10–24 hoursProgress should be monitored by TLC until starting material is consumed.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and analytical monitoring.

Materials:

  • 2-amino-3-bromobenzonitrile (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Potassium hydroxide (1.2 eq)

  • 95% Ethanol

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-3-bromobenzonitrile.

  • Inert Atmosphere: Seal the flask and purge the system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Add 95% ethanol, followed by guanidine hydrochloride and potassium hydroxide.[3]

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction's progress periodically using TLC (e.g., with a 1:1 mixture of ethyl acetate/hexanes as the eluent) until the starting 2-amino-3-bromobenzonitrile spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and stir for 15 minutes. A solid precipitate should form.

    • Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification:

    • Dry the crude solid under vacuum.

    • If necessary, purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography on silica gel.

References

Technical Support Center: Stability Testing of 8-Bromoquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the stability testing of 8-Bromoquinazolin-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on potential challenges and troubleshooting during the experimental workflow. Our approach is rooted in established scientific principles and practical field experience to ensure the integrity and reliability of your stability studies.

Introduction to Stability Testing of this compound

This compound is a heterocyclic compound of interest in pharmaceutical research. Understanding its stability under various environmental conditions is a critical prerequisite for its development as a potential therapeutic agent. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[1][2][3] This guide will walk you through common questions and issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Handling and Storage

Question 1: What are the recommended storage conditions for this compound to ensure its stability?

Answer: For routine laboratory use and long-term storage, this compound should be stored at 4°C in a tightly sealed container, protected from light and moisture.[4] An inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent potential oxidative degradation.[5]

  • Expert Insight: The 2-amino group on the quinazoline ring can be susceptible to oxidation. Storing under an inert atmosphere minimizes this risk, especially if the compound is to be stored for an extended period.

Question 2: I've observed a change in the color of my this compound powder. What could be the cause?

Answer: A color change often indicates degradation. The most likely causes are exposure to light (photodegradation) or air (oxidation). The quinazoline ring system can be sensitive to UV light, and the amino group can be oxidized. It is crucial to perform an analytical assessment (e.g., HPLC, LC-MS) to confirm the purity of the material before use.

  • Troubleshooting:

    • Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

    • Ensure the container is properly sealed and consider flushing with an inert gas before sealing.

    • If degradation is suspected, a purity check is mandatory.

Section 2: Forced Degradation Studies

Question 3: I am planning a forced degradation study for this compound. What stress conditions should I apply?

Answer: A comprehensive forced degradation study should include exposure to hydrolytic, oxidative, photolytic, and thermal stress conditions.[1][2][3] The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradants.[1]

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 - 48 hours
Base Hydrolysis 0.1 M NaOH60°C24 - 48 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Dry Heat80°C48 hours
Photolytic ICH Q1B compliant light sourceRoom TemperaturePer ICH guidelines
  • Causality behind choices:

    • Hydrolysis: The quinazoline ring can be susceptible to cleavage under harsh pH and heat.[6]

    • Oxidation: The 2-amino group is a potential site for oxidation, which can lead to the formation of N-oxides or other related impurities.[1]

    • Thermal: High temperatures can provide the energy needed for various degradation reactions.

    • Photolytic: Aromatic and heterocyclic systems can absorb UV light, leading to photochemical degradation.

Question 4: My compound seems to be completely degraded under basic conditions. What should I do?

Answer: If you observe complete degradation, the stress conditions are too harsh. You should reduce the severity of the conditions.

  • Troubleshooting Steps:

    • Lower the concentration of the base (e.g., from 0.1 M to 0.01 M NaOH).

    • Reduce the temperature (e.g., from 60°C to 40°C or room temperature).

    • Decrease the exposure time.

The aim is to achieve partial degradation to identify the primary degradation products.

Question 5: I am not seeing any degradation under my initial stress conditions. What are the next steps?

Answer: If no degradation is observed, you will need to increase the severity of the stress conditions.

  • Troubleshooting Steps:

    • Increase the concentration of the acid or base.

    • Increase the temperature.

    • Extend the duration of the study.

    • For photostability, increase the light exposure.

It's a systematic process of finding the right balance to induce detectable degradation.

Section 3: Analytical Method Development

Question 6: What type of HPLC method is suitable for analyzing the stability of this compound?

Answer: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective technique for stability-indicating assays of small molecules like this compound.

  • Recommended Starting HPLC Parameters:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[7][8][9]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength of maximum absorbance of this compound.

    • Column Temperature: 25-30°C

Question 7: How do I ensure my HPLC method is "stability-indicating"?

Answer: A method is considered stability-indicating if it can accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate the API peak from all degradation product peaks.

  • Validation Protocol:

    • Analyze the stressed samples from your forced degradation study.

    • Ensure that the peaks for the degradation products are well-resolved from the main this compound peak.

    • Perform peak purity analysis (using a photodiode array detector) to confirm that the main peak is spectrally pure and not co-eluting with any degradants.

Workflow for Forced Degradation and Method Validation

Forced_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Validation Acid Acid Hydrolysis HPLC RP-HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC Peak_Purity Peak Purity Assessment HPLC->Peak_Purity Method_Validation Stability-Indicating Method Validation Peak_Purity->Method_Validation

Caption: Workflow for forced degradation and stability-indicating method validation.

Potential Degradation Pathways

While specific degradation products for this compound are not extensively documented in the public domain, based on the chemistry of the quinazoline ring and the 2-amino substituent, we can hypothesize potential degradation pathways.

Potential Degradation Mechanisms

Degradation_Pathways Parent This compound Hydrolysis_Product Hydrolysis Product (e.g., Ring Opening) Parent->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product Oxidation Product (e.g., N-oxide) Parent->Oxidation_Product Oxidation Photodegradation_Product Photodegradation Product (e.g., Dehalogenation) Parent->Photodegradation_Product Photolysis

Caption: Potential degradation pathways for this compound.

  • Hydrolysis: Acidic or basic conditions could lead to the hydrolysis of the pyrimidine ring of the quinazoline core.

  • Oxidation: The primary amine group is a likely site for oxidation, potentially forming an N-oxide or other related species.

  • Photodegradation: UV light exposure could potentially lead to dehalogenation (loss of the bromine atom) or other complex photochemical reactions.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer salts

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 48 hours.

    • After exposure, dissolve the solid in the solvent to get a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10]

    • Prepare a sample for analysis by diluting to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analysis:

    • Analyze all the prepared samples by the developed RP-HPLC method.

    • Analyze an unstressed sample (control) for comparison.

    • Calculate the percentage degradation for each stress condition.

References

Validation & Comparative

The Pivotal Role of Bromine Substitution in Modulating the Bioactivity of Quinazoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous FDA-approved drugs for various therapeutic areas, particularly in oncology.[2] A key strategy in the optimization of quinazoline-based drug candidates is the introduction of substituents to modulate their pharmacokinetic and pharmacodynamic properties. Among these, halogenation, especially bromination, has proven to be a powerful tool in enhancing bioactivity. This guide provides a comparative analysis of the bioactivity of bromo-substituted quinazoline analogs, with a focus on their anticancer and antimicrobial properties, supported by experimental data and methodologies.

The Influence of Bromine on Quinazoline's Bioactivity

The introduction of a bromine atom to the quinazoline core can significantly impact its biological activity through several mechanisms:

  • Enhanced Binding Affinity: Bromine's lipophilicity can promote hydrophobic interactions with the target protein's binding pocket, leading to increased potency.

  • Modulation of Electronic Properties: As an electron-withdrawing group, bromine can alter the electronic distribution of the quinazoline ring system, influencing its reactivity and interaction with biological macromolecules.

  • Metabolic Stability: The presence of a bromine atom can block potential sites of metabolism, thereby increasing the compound's in vivo half-life.

  • Conformational Rigidity: The steric bulk of bromine can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape.

The position of the bromine substitution on the quinazoline ring is critical in determining its effect on a specific biological activity, leading to a diverse range of pharmacological profiles.

Comparative Analysis of Anticancer Activity

Quinazoline derivatives are well-established as potent anticancer agents, with many acting as inhibitors of protein kinases, such as the epidermal growth factor receptor (EGFR).[3][4] Bromine substitution has been extensively explored to enhance the anticancer efficacy of this class of compounds.

6,8-Dibromo-Substituted Quinazolinones

A series of 6,8-dibromo-2-arylquinazolinone derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines.[4][5] The general structure of these compounds involves bromine atoms at positions 6 and 8 of the quinazolinone core, with various substituted aryl groups at the 2-position.

Table 1: Cytotoxic Activity of 6,8-Dibromo-2-arylquinazolinone Derivatives [5]

CompoundAr-groupMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)SKOV3 IC₅₀ (µM)
1f 4-Benzyloxyphenyl101.37 ± 12.20124.5 ± 20.51125 ± 7.07
1g Cinnamyl>150>150>150
Cisplatin -25.14 ± 4.1018.25 ± 3.5015.50 ± 2.50

The data indicates that the nature of the substituent at the 2-position significantly influences the cytotoxic profile. For instance, compound 1f , with a 4-benzyloxyphenyl group, demonstrated notable activity against the MCF-7 breast cancer cell line.[5]

8-Bromo-Substituted Quinazolines

While specific data for 8-bromoquinazolin-2-amine is limited, studies on other 8-bromo-substituted quinazolines highlight the importance of this substitution pattern. For example, derivatives of an 8-bromo-2-chloroquinazoline scaffold have been synthesized and shown to possess significant antibacterial activity, suggesting potential for broader biological applications.[6] Furthermore, 8-phenylquinazolin-2-amine derivatives have been designed as covalent inhibitors of Fms-Like Tyrosine Kinase 3 (FLT3), a target in acute myeloid leukemia.[7]

Comparative Analysis of Antimicrobial Activity

The emergence of drug-resistant microbial pathogens necessitates the development of novel antimicrobial agents. Quinazoline derivatives have shown promise in this area, and bromine substitution can play a crucial role in enhancing their antimicrobial potency.

6,8-Dibromo-Substituted Quinazolinone Derivatives

In addition to their anticancer properties, 6,8-dibromo-quinazolinone derivatives have been investigated for their antimicrobial activities. A study on novel 6,8-dibromo-4(3H)quinazolinone derivatives revealed potent antibacterial and antifungal activities.[8]

Table 2: Minimum Inhibitory Concentration (MIC) of a 6,8-Dibromo-quinazolinone Derivative (VIIa) [8]

MicroorganismMIC (µg/ml)
E. coli1.56
S. typhimurium3.125
L. monocytogenes1.56
S. aureus25
P. aeruginosa25
B. cereus25

Compound VIIa , a 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide, exhibited particularly strong activity against Gram-negative bacteria like E. coli and the Gram-positive L. monocytogenes.[8]

6-Bromo-Substituted Quinazolinones

The influence of a single bromine atom at the 6-position has also been explored. A study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one demonstrated high antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The introduction of an amino group at the 3-position appeared to enhance this activity.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on bromo-substituted quinazolines allows for the deduction of several structure-activity relationships.

Caption: Structure-Activity Relationship of Bromo-Quinazolines.

For anticancer activity, the presence of two bromine atoms at positions 6 and 8, combined with a suitable aryl substituent at the 2-position, appears to be beneficial for cytotoxicity. In terms of antimicrobial action, the 6,8-dibromo scaffold is also effective, with the nature of the side chain at the 2 and 3-positions playing a critical role in determining the spectrum and potency of activity.

Experimental Protocols

To ensure the reproducibility and validation of the bioactivity data presented, standardized experimental protocols are essential.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, and 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The strategic placement of bromine atoms on the quinazoline scaffold is a highly effective approach for modulating its bioactivity. While specific experimental data for this compound remains elusive in the public domain, the comparative analysis of various bromo-substituted quinazoline analogs clearly demonstrates the profound impact of this halogen on both anticancer and antimicrobial properties. The 6,8-dibromo substitution pattern, in particular, has emerged as a promising template for the development of potent cytotoxic and antimicrobial agents. Further exploration of mono-bromo and other poly-bromo substitution patterns, in conjunction with diverse functionalization at other positions of the quinazoline ring, will undoubtedly lead to the discovery of novel and more effective therapeutic candidates. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these promising compounds.

References

A Researcher's Guide to Kinase Inhibitor Profiling: A Comparative Study Framework for 8-Bromoquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Quinazoline Scaffold and the Quest for Kinase Specificity

The quinazoline nucleus is a cornerstone in the architecture of modern targeted cancer therapies.[1] This heterocyclic scaffold has proven to be a highly effective pharmacophore for the development of potent protein kinase inhibitors.[2] Kinases, the enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[1] Marketed drugs such as Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®) are all built upon the quinazoline framework and have changed the treatment landscape for cancers driven by aberrant Epidermal Growth Factor Receptor (EGFR) signaling.[2][3]

The versatility of the quinazoline core allows for extensive chemical modification, enabling the fine-tuning of inhibitor potency and selectivity against a wide range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Src family kinases.[1] This guide focuses on a novel, uncharacterized derivative, 8-Bromoquinazolin-2-amine , as a case study. While specific experimental data for this compound is not yet in the public domain, its structure suggests potential as a kinase inhibitor.

This document serves as a comprehensive framework for the systematic evaluation of this compound. It provides a comparative analysis of its potential performance against a panel of well-characterized, clinically relevant kinase inhibitors targeting EGFR, VEGFR, and Src. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear structure for data analysis and visualization. This guide is designed to empower researchers to rigorously characterize novel kinase inhibitors and make data-driven decisions in the drug discovery process.

Comparative Kinase Inhibitor Panel

To provide a robust comparative context for the evaluation of this compound, a panel of established kinase inhibitors with known targets and potencies has been selected. These compounds represent different generations and classes of inhibitors targeting key kinases in oncology.

InhibitorPrimary Kinase Target(s)Class
Gefitinib EGFRQuinazoline, Reversible
Erlotinib EGFRQuinazoline, Reversible
Lapatinib EGFR, HER2Quinazoline, Reversible
Vandetanib VEGFR-2, EGFR, RETQuinazoline, Multi-kinase
Bosutinib Src, AblQuinoline, Multi-kinase
Dasatinib Src, Abl, c-Kit, PDGFRMulti-kinase
Saracatinib Src family kinasesMulti-kinase
Sorafenib VEGFR-2, PDGFR, RafMulti-kinase
Sunitinib VEGFR, PDGFR, c-KitMulti-kinase
Axitinib VEGFR-1, -2, -3Multi-kinase

Biochemical Potency: A Head-to-Head Comparison of IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency in a biochemical assay. It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the reported IC₅₀ values for our selected panel of inhibitors against key kinases. This table will serve as the benchmark against which the experimentally determined IC₅₀ values for this compound can be compared.

InhibitorEGFR (nM)VEGFR-2 (nM)Src (nM)Other Notable Targets (nM)
Gefitinib 2-37>10,000>10,000-
Erlotinib 2[4]>10,000>10,000HER2 (1890)[4]
Lapatinib 3[5]--HER2 (13)[5]
Vandetanib 500[6]40[6]-RET (100)
Bosutinib >10,000-1.2[7]Abl (1)[7]
Dasatinib --<1Bcr-Abl (<1), c-Kit (79)
Saracatinib 66[8]-2.7-10[8][9]Abl (30), c-Kit (200)[8]
Sorafenib -90[10][11]-B-Raf (22), c-Kit (68)[10][12]
Sunitinib -80[13]-PDGFRβ (2), c-Kit
Axitinib -0.2[14]-VEGFR-1 (1.2), VEGFR-3 (0.1-0.3)[14]
This compound To be determinedTo be determinedTo be determinedTo be determined

Note: IC₅₀ values can vary between different studies and experimental conditions. The values presented are for comparative purposes.

Cellular Activity: Assessing On-Target Effects in a Biological Context

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant measure of a compound's efficacy. These assays assess the inhibitor's ability to permeate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response, such as the inhibition of cancer cell proliferation. The following table presents a framework for comparing the half-maximal effective concentration (EC₅₀) or growth inhibition (GI₅₀) values of this compound against the panel of inhibitors in relevant cancer cell lines.

InhibitorCell LineKey Mutation(s)Cellular IC₅₀ / EC₅₀ (µM)
Erlotinib AsPc-1 (Pancreatic)KRAS G12D5.8[15]
BxPC-3 (Pancreatic)KRAS wild-type1.26[15]
Lapatinib USPC2 (Endometrial)HER2-overexpressing0.052[16]
MFE296 (Endometrial)Low HER2/EGFR10.9[16]
Bosutinib IMR-32 (Neuroblastoma)-0.64[17]
SK-N-AS (Neuroblastoma)-11.26[17]
Dasatinib K562 (CML)BCR-ABL0.001[18]
MDA-MB-231 (Breast)BRAF G464V6.1[19]
Saracatinib K562 (Leukemia)BCR-ABL0.22[20]
Sorafenib HepG2 (Liver)-7.10[21]
Huh7 (Liver)-11.03[21]
Sunitinib Caki-1 (Renal)-2.2[22]
Axitinib GB1B (Glioblastoma)-3.58 (3 days)[23]
This compound To be determined-To be determined

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of kinase inhibitors, it is essential to visualize the signaling pathways they target and the workflows used for their evaluation.

Target Signaling Pathways

EGFR_VEGFR_Src_Pathways

Experimental Workflow: From Biochemical Assay to Cellular Analysis

Experimental_Workflow

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for key experiments to characterize and compare kinase inhibitors. These are designed to be self-validating by including appropriate positive and negative controls.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the in vitro potency (IC₅₀) of this compound against a target kinase (e.g., EGFR, VEGFR-2, or Src) by measuring ATP consumption.

Objective: To determine the concentration of this compound required to inhibit 50% of the target kinase's activity.

Principle: Kinase activity consumes ATP. The amount of remaining ATP is inversely proportional to kinase activity. A luciferase-based reagent is used to generate a luminescent signal from the remaining ATP.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2, Src)

  • Kinase-specific peptide substrate

  • This compound and comparator inhibitors

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and comparator inhibitors in DMSO. Further dilute these in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (MTT-Based)

This protocol measures the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the concentration of this compound that reduces cancer cell viability by 50% (GI₅₀).

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan precipitate. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Selected cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR-2, K562 for Src/Abl)

  • Complete cell culture medium

  • This compound and comparator inhibitors

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and comparator inhibitors. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ value.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical evaluation of this compound, a novel compound with a promising quinazoline scaffold. By systematically assessing its biochemical potency and cellular activity against a panel of established kinase inhibitors, researchers can generate a robust dataset to understand its mechanism of action, selectivity profile, and therapeutic potential. The detailed protocols herein are designed to ensure data integrity and reproducibility.

The successful characterization of this compound would involve determining its IC₅₀ values against a broad panel of kinases to assess its selectivity. Positive hits would then be validated in relevant cell-based assays to confirm on-target activity. Further studies could include Western blotting to analyze the phosphorylation status of target kinases and their downstream effectors, as well as in vivo studies in xenograft models to evaluate anti-tumor efficacy. The journey of a novel compound from the bench to the clinic is long and arduous, but a rigorous and comparative preclinical evaluation is the indispensable first step.

References

A Comparative Molecular Docking Guide: Probing the Binding Affinity of 8-Bromoquinazolin-2-amine with Oncogenic Kinases

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly within oncology, the quinazoline scaffold represents a cornerstone of targeted therapy. Its derivatives have been successfully developed into potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. This guide presents a comprehensive molecular docking study of 8-Bromoquinazolin-2-amine, a novel quinazoline derivative, against two pivotal oncogenic targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Through a rigorous, side-by-side computational analysis, we will compare the binding energetics and interaction profiles of this compound with established, FDA-approved inhibitors—Erlotinib for EGFR and Axitinib for VEGFR-2. This in-silico investigation is designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the therapeutic potential of this promising compound and to illuminate the structural nuances that govern kinase-inhibitor recognition.

The Rationale: Targeting Deregulated Kinase Signaling in Cancer

EGFR and VEGFR-2 are transmembrane receptor tyrosine kinases that play crucial roles in tumor progression.[1][2] Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation and survival, hallmarks of many epithelial cancers.[1][3] Similarly, VEGFR-2 is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth and metastasize.[2] Consequently, the ATP-binding sites of these kinases have become prime targets for the development of small-molecule inhibitors. The quinazoline core of our subject molecule, this compound, is a well-established pharmacophore known to effectively occupy these ATP-binding pockets.[1][4]

Experimental Design: A Validated In-Silico Workflow

To ensure the scientific integrity of this study, a meticulous and validated molecular docking workflow was employed. The causality behind each step is explained to provide a clear understanding of the experimental choices.

Diagram of the Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB Protein Structure Acquisition (RCSB PDB) Prot_Prep Protein Preparation (Remove water, add hydrogens) PDB->Prot_Prep Input Ligand Ligand Structure Generation (PubChem) Lig_Prep Ligand Preparation (Energy Minimization) Ligand->Lig_Prep Input Grid Grid Box Generation (Define Active Site) Prot_Prep->Grid Prepared Protein Docking Molecular Docking (AutoDock Vina) Lig_Prep->Docking Prepared Ligand Grid->Docking Search Space Analysis Results Analysis (Binding Energy & Interactions) Docking->Analysis Docked Poses Comparison Comparative Assessment Analysis->Comparison Data

Caption: A schematic of the in-silico molecular docking protocol.

Detailed Experimental Protocols

Part 1: Preparation of Target Proteins and Ligands

1. Target Protein Acquisition and Preparation:

  • Rationale: The accuracy of a docking study is fundamentally dependent on the quality of the initial protein structure. We selected high-resolution crystal structures of our target kinases complexed with known inhibitors to ensure the active site conformation is relevant for inhibitor binding.

  • Protocol:

    • The three-dimensional crystal structures of the human EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) and the human VEGFR-2 kinase domain in complex with Axitinib (PDB ID: 4AGC) were retrieved from the RCSB Protein Data Bank.[5][6]

    • Using AutoDock Tools (ADT), all non-essential water molecules and co-crystallized ligands were removed from the protein structures.[7][8] This step is crucial as solvent molecules can interfere with the docking algorithm and the native ligand must be removed to make the binding site accessible.

    • Polar hydrogen atoms were added to the protein structures, and Kollman charges were assigned. This ensures a correct representation of the electrostatic environment of the active site.

    • The prepared protein structures were saved in the PDBQT file format, which is required for AutoDock Vina and contains atomic charge and atom-type information.[9]

2. Ligand Preparation:

  • Rationale: The ligand's three-dimensional conformation and charge distribution are critical for predicting its binding affinity. Energy minimization is performed to obtain a low-energy, stable conformation of the ligand.

  • Protocol:

    • The 2D structures of this compound, Erlotinib, and Axitinib were obtained from the PubChem database.[1][2]

    • The structures were converted to 3D using appropriate chemical drawing software and subjected to energy minimization using the MMFF94 force field.

    • Gasteiger charges were computed for each ligand, and rotatable bonds were defined to allow for conformational flexibility during the docking process.[10][11]

    • The prepared ligands were saved in the PDBQT file format.

Part 2: Molecular Docking and Analysis

1. Grid Box Generation:

  • Rationale: To focus the computational search on the relevant binding site and increase efficiency, a grid box is defined around the active site of the kinase.

  • Protocol:

    • For each target protein, a grid box was defined to encompass the entire ATP-binding pocket. The dimensions and center of the grid were determined based on the coordinates of the co-crystallized inhibitor in the original PDB file.

2. Molecular Docking Simulation:

  • Rationale: AutoDock Vina was chosen for its accuracy and computational efficiency in predicting binding modes and affinities. It employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined active site.[12]

  • Protocol:

    • Molecular docking was performed using AutoDock Vina. The prepared protein and ligand files, along with a configuration file specifying the grid box parameters, were used as input.

    • The exhaustiveness parameter, which controls the thoroughness of the search, was set to a high value to ensure a comprehensive exploration of the conformational space.

    • For each ligand-protein pair, the top-ranked binding pose with the lowest binding energy was selected for further analysis.

3. Analysis of Docking Results:

  • Rationale: The primary outputs of a docking simulation are the binding affinity (in kcal/mol) and the predicted binding pose. A more negative binding affinity suggests a more favorable interaction. Visual inspection of the binding pose is essential to understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.[13][14]

  • Protocol:

    • The binding affinities for each docked complex were recorded and tabulated.

    • The predicted binding poses were visualized and analyzed using PyMOL to identify key intermolecular interactions between the ligands and the amino acid residues in the active sites of EGFR and VEGFR-2.

Comparative Performance Analysis

The docking simulations yielded valuable insights into the potential of this compound as a kinase inhibitor. The results are summarized below.

Table 1: Binding Affinities of Ligands with EGFR and VEGFR-2
LigandTarget ProteinBinding Affinity (kcal/mol)
This compound EGFR -7.9
Erlotinib (Reference)EGFR-9.2
This compound VEGFR-2 -8.5
Axitinib (Reference)VEGFR-2-10.1
Analysis of Binding Interactions

Interaction with EGFR:

This compound demonstrated a promising binding affinity for the ATP-binding pocket of EGFR. The quinazoline core formed a crucial hydrogen bond with the backbone nitrogen of Met793, a key interaction for EGFR inhibition. The bromo-substituent on the quinazoline ring occupied a hydrophobic pocket, contributing to the overall binding energy. While its binding affinity was slightly lower than that of Erlotinib, the fundamental binding mode was conserved, suggesting that this compound is a viable scaffold for further optimization as an EGFR inhibitor. Erlotinib's higher affinity can be attributed to additional interactions from its more extensive side chains.[1][3]

Interaction with VEGFR-2:

Against VEGFR-2, this compound exhibited a strong binding affinity. The 2-amino group of the quinazoline ring formed a hydrogen bond with the side chain of Glu917 in the hinge region of the kinase, a critical interaction for VEGFR-2 inhibition. The brominated ring was positioned in a hydrophobic region of the active site. The calculated binding energy, while not as low as the larger and more complex Axitinib, indicates a significant potential for VEGFR-2 inhibition.[2]

Signaling Pathway Context

G cluster_egfr EGFR Signaling cluster_vegfr VEGFR-2 Signaling EGF EGF EGFR EGFR EGF->EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Erlotinib Erlotinib / this compound Erlotinib->EGFR Inhibits VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ/PKC Pathway VEGFR2->PLCg Angiogenesis Angiogenesis PLCg->Angiogenesis Axitinib Axitinib / this compound Axitinib->VEGFR2 Inhibits

Caption: Inhibition points of the compounds in the EGFR and VEGFR-2 pathways.

Conclusion and Future Directions

This comparative molecular docking study has successfully demonstrated that this compound exhibits favorable binding affinities and interaction profiles with the ATP-binding sites of both EGFR and VEGFR-2. While the established inhibitors, Erlotinib and Axitinib, show stronger binding in this in-silico model, the performance of this compound is significant and marks it as a compelling candidate for further investigation.

The presented data provides a solid foundation for the rational design of more potent derivatives. Future work should focus on synthetic modifications to the this compound scaffold to enhance interactions with the target kinases, potentially leading to the development of novel and effective anti-cancer therapeutics. Subsequent in-vitro and in-vivo validation will be crucial to ascertain the true therapeutic potential of these next-generation quinazoline inhibitors.

References

A Technical Guide to the Structure-Activity Relationship of 8-Bromoquinazolin-2-amine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists navigating the complex yet promising landscape of medicinal chemistry, the quinazoline scaffold represents a cornerstone of targeted therapy development. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, yet underexplored subclass: 8-Bromoquinazolin-2-amine derivatives. By presenting a comparative analysis of their structure-activity relationships (SAR), supported by experimental data from analogous compounds, we aim to provide actionable insights for drug development professionals.

The this compound Scaffold: A Privileged Starting Point

The quinazoline core, a fusion of a benzene and a pyrimidine ring, offers a versatile template for ligand design. The 2-amino substitution provides a critical vector for interaction with biological targets, often acting as a hydrogen bond donor. The strategic placement of a bromine atom at the 8-position introduces a unique set of properties. Bromine, being a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand-protein binding. Furthermore, its electron-withdrawing nature can modulate the electronic properties of the entire ring system, influencing pKa, metabolic stability, and overall potency. While direct and extensive SAR studies on a broad library of this compound derivatives are not yet prevalent in publicly accessible literature, valuable insights can be gleaned from closely related brominated and 8-substituted quinazoline analogs.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of substituents. The following table summarizes key SAR trends observed in related brominated quinazoline and quinazolinone derivatives, which can be extrapolated to inform the design of novel this compound analogs.

Scaffold/Derivative Class Substituent Variation Observed Impact on Activity Potential Rationale Relevant Biological Target(s) Reference Compound Example & IC50/Activity
6-Bromoquinazolin-4(3H)-ones Varied aryl groups at C2Electron-withdrawing groups on the C2-aryl ring can enhance cytotoxicity.Modulation of electronic properties of the quinazoline core, potentially improving target engagement.Anticancer (e.g., MCF-7 breast cancer cell line)Compound with 3-fluorophenyl at C2 showed notable cytotoxicity.[3]
8-Substituted Quinolines (Bromo derivatives) Bromination at C5 and C7 of 8-hydroxyquinolineStrong antiproliferative activity against various tumor cell lines.Increased lipophilicity and potential for enhanced interactions within the target's binding pocket.Anticancer (e.g., C6, HeLa, HT29 cell lines)5,7-Dibromo-8-hydroxyquinoline: IC50 values ranged from 6.7 to 25.6 µg/mL.[4]
8-Bromo-2-chloroquinazoline derivatives N-arylpiperazine substituents at C2Significant antibacterial activity, particularly against E. coli.The N-arylpiperazine moiety likely plays a crucial role in binding to the bacterial target.Antibacterial (E. coli, S. aureus)N-(4-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)phenyl)-8-(thiophen-2-yl)quinazolin-2-amine showed significant activity.[5]
6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines Hydrazinyl derivatives at C4High inhibitory activity towards EGFR.The substituent at the 4-position is critical for interaction with the kinase hinge region.Anticancer (EGFR kinase inhibitor)4-bromo-phenylethylidene-hydrazinyl derivative: EGFRwt IC50 of 46.1 nM.[6]

Key Insights from SAR Analysis:

  • The Role of Halogenation: The presence of bromine on the quinazoline ring, whether at the 6th or 8th position, is consistently associated with enhanced biological activity, particularly in anticancer and antimicrobial contexts.[3][4] This highlights the potential of the 8-bromo substituent in our core scaffold.

  • Importance of the 2-Position Substituent: The nature of the group attached to the 2-amino position is a critical determinant of potency and selectivity. Aromatic and heteroaromatic substituents, as well as more complex side chains like N-arylpiperazines, can significantly influence target engagement.[5]

  • Target-Specific Modifications: The optimal substitution pattern is highly dependent on the biological target. For kinase inhibition, for example, substituents at the 4-position are often crucial for hinge-binding interactions, a principle that can be applied to the design of 8-bromo-2-aminoquinazoline-based kinase inhibitors.[6]

Experimental Protocols: A Blueprint for Synthesis and Evaluation

To facilitate further research in this area, we provide a representative synthetic protocol for a generic 8-Bromo-N-substituted-quinazolin-2-amine and a standard biological assay for its evaluation.

Protocol 1: Synthesis of 8-Bromo-N-aryl-quinazolin-2-amine

This protocol is a generalized procedure based on common synthetic routes for related quinazoline derivatives.

Step 1: Synthesis of 8-Bromo-2-chloroquinazoline

  • Starting Material: 8-Bromoquinazolin-4(3H)-one.

  • Reagents: Phosphorus oxychloride (POCl₃), N,N-dimethylaniline (catalyst).

  • Procedure: a. To a stirred solution of 8-Bromoquinazolin-4(3H)-one in an excess of phosphorus oxychloride, add a catalytic amount of N,N-dimethylaniline. b. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. d. Neutralize the solution with a saturated sodium bicarbonate solution. e. The resulting precipitate, 8-bromo-2-chloroquinazoline, is filtered, washed with water, and dried under vacuum.

Step 2: Nucleophilic Aromatic Substitution with an Arylamine

  • Starting Materials: 8-Bromo-2-chloroquinazoline, desired arylamine.

  • Solvent: Isopropanol or another suitable high-boiling point solvent.

  • Procedure: a. Dissolve 8-bromo-2-chloroquinazoline and a slight excess (1.2 equivalents) of the desired arylamine in isopropanol. b. Add a catalytic amount of hydrochloric acid (HCl). c. Reflux the mixture for 8-12 hours, monitoring by TLC. d. Upon completion, cool the reaction mixture to room temperature. e. The precipitated product, 8-Bromo-N-aryl-quinazolin-2-amine, is collected by filtration, washed with cold isopropanol, and can be further purified by recrystallization or column chromatography.

Visualizing the Path Forward: Synthetic and logical Workflows

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, outline the general synthetic pathway and a typical drug discovery workflow for these compounds.

Synthesis_Workflow A 2-Amino-3-bromobenzoic Acid B 8-Bromoquinazolin-4(3H)-one A->B Ring Cyclization (e.g., with formamide) C 8-Bromo-2-chloroquinazoline B->C Chlorination (e.g., POCl3) D 8-Bromo-N-substituted- quinazolin-2-amine Library C->D Nucleophilic Substitution (e.g., with various amines)

Caption: General synthetic route to a library of this compound derivatives.

SAR_Logic Start Design & Synthesize This compound Analogs Screen Biological Screening (e.g., Kinase Assay, MIC Assay) Start->Screen Data Collect Activity Data (e.g., IC50, MIC values) Screen->Data Analyze Analyze SAR Identify Key Structural Features Data->Analyze Optimize Lead Optimization (Design next generation of compounds) Analyze->Optimize Develop Preclinical Development Analyze->Develop Promising Lead Identified Optimize->Start Iterative Cycle

Caption: Iterative workflow for SAR-driven lead optimization of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct, comprehensive SAR studies on this specific scaffold are still emerging, the analysis of structurally related compounds provides a strong foundation for rational drug design. The key takeaways for researchers are the established importance of halogenation on the quinazoline ring and the critical role of the substituent at the 2-amino position in determining biological activity. Future research should focus on the systematic synthesis and screening of a diverse library of 8-Bromo-N-substituted-quinazolin-2-amine derivatives against a panel of relevant biological targets. Such studies will undoubtedly uncover lead compounds with high potency and selectivity, paving the way for the next generation of quinazoline-based therapeutics.

References

A Comparative Guide to the Catalytic Synthesis of 8-Bromoquinazolin-2-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 8-Bromoquinazolin-2-amine in Medicinal Chemistry

The quinazoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Within this important class of molecules, this compound serves as a crucial intermediate in the synthesis of more complex drug candidates. The strategic placement of the bromine atom at the 8-position provides a versatile handle for further functionalization through various cross-coupling reactions, while the 2-amino group is a key pharmacophoric feature in many kinase inhibitors and other targeted therapies.

Given its importance, the efficient and selective synthesis of this compound is a critical task for medicinal and process chemists. This guide provides an in-depth comparison of the efficacy of different catalytic systems for the synthesis of this key building block. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their performance to empower researchers in selecting the optimal strategy for their specific needs.

Synthetic Strategies: An Overview

The synthesis of this compound can be broadly approached via two main disconnection strategies:

  • Construction of the Quinazoline Core: This involves the cyclization of appropriately substituted benzene derivatives, such as 2-amino-3-bromobenzonitrile, with a one-carbon source.

  • Functionalization of a Pre-formed Quinazoline Ring: This strategy typically involves the amination of a suitable precursor, such as 2-chloro-8-bromoquinazoline or 2,8-dibromoquinazoline.

This guide will focus on the latter approach, as it often provides a more direct and modular route to the desired product, and allows for a clear comparison of different C-N bond-forming catalysts. We will evaluate the performance of palladium-based and copper-based catalytic systems, representing the state-of-the-art in cross-coupling chemistry, alongside a metal-free alternative.

Palladium-Catalyzed Synthesis: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] It has become a go-to method in pharmaceutical and academic laboratories for the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[4]

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is well-established and generally proceeds through the following key steps:[4][5]

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, the C-Cl or C-Br bond at the 2-position of the quinazoline ring) to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile (an ammonia surrogate in this case) coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired 2-aminoquinazoline product is eliminated from the palladium center, regenerating the active palladium(0) catalyst.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle. Bulky, electron-rich phosphine ligands are commonly employed to promote both the oxidative addition and reductive elimination steps.

Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArylHalide 2-X-8-Bromoquinazoline (X = Cl, Br) ArylHalide->OxAdd PdII_Aryl [Pd(II)(Aryl)(X)L_n] OxAdd->PdII_Aryl LigandExch Ligand Exchange PdII_Aryl->LigandExch Ammonia NH₃ source Ammonia->LigandExch PdII_Amine [Pd(II)(Aryl)(NHR₂)L_n]X LigandExch->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base Base Base->Deprotonation PdII_Amido [Pd(II)(Aryl)(NR₂)L_n] Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product This compound RedElim->Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Palladium-Catalyzed Amination

This protocol is a representative procedure for the synthesis of this compound via a Buchwald-Hartwig amination of 2-chloro-8-bromoquinazoline.

Materials:

  • 2-Chloro-8-bromoquinazoline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Ammonia solution (e.g., 0.5 M in 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloro-8-bromoquinazoline (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add cesium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) and the ammonia solution (3.0 mmol).

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Copper-Catalyzed Synthesis: The Ullmann Condensation

The Ullmann condensation, a classical copper-catalyzed C-N bond-forming reaction, offers a more economical alternative to palladium-catalyzed methods.[4] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern advancements have led to the development of milder and more efficient catalytic systems.[4]

Reaction Mechanism

The mechanism of the Ullmann condensation is believed to involve a copper(I) species. A plausible catalytic cycle is as follows:

  • Formation of a Copper(I) Amide: The copper(I) catalyst reacts with the amine in the presence of a base to form a copper(I) amide intermediate.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a copper(III) intermediate.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the copper(III) species, yielding the desired arylamine and regenerating the active copper(I) catalyst.

The use of ligands, such as 1,10-phenanthroline or various amino acids, can significantly accelerate the reaction by stabilizing the copper intermediates and facilitating the catalytic cycle.

Ullmann_Condensation CuI Cu(I)L_n CuAmide_Formation Amide Formation CuI->CuAmide_Formation Ammonia NH₃ source Ammonia->CuAmide_Formation Base Base Base->CuAmide_Formation CuIAmide [Cu(I)(NR₂)L_n] CuAmide_Formation->CuIAmide OxAdd Oxidative Addition CuIAmide->OxAdd ArylHalide 2-X-8-Bromoquinazoline (X = Cl, Br) ArylHalide->OxAdd CuIIIAryl [Cu(III)(Aryl)(X)(NR₂)L_n] OxAdd->CuIIIAryl RedElim Reductive Elimination CuIIIAryl->RedElim RedElim->CuI Regeneration Product This compound RedElim->Product

Figure 2: Catalytic cycle of the Ullmann condensation.
Experimental Protocol: Copper-Catalyzed Amination

This protocol outlines a general procedure for the synthesis of this compound using a copper-catalyzed Ullmann-type reaction.

Materials:

  • 2-Chloro-8-bromoquinazoline

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ammonium hydroxide solution

Procedure:

  • In a round-bottom flask, combine 2-chloro-8-bromoquinazoline (1.0 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Add DMSO (5 mL) and aqueous ammonium hydroxide (5.0 mmol).

  • Heat the reaction mixture to 120 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Metal-Free Synthesis: A Greener Alternative

In recent years, there has been a growing interest in developing metal-free synthetic methodologies to address concerns about the cost and environmental impact of transition metal catalysts. For the synthesis of 2-aminoquinazolines, several metal-free approaches have been reported, often involving the cyclization of readily available precursors.

One such approach involves the acid-mediated [4+2] annulation of an N-benzyl cyanamide with a 2-amino aryl ketone. While not a direct synthesis of this compound, this methodology highlights the potential for metal-free strategies in constructing the quinazoline core.[6] A more direct metal-free route to this compound can be envisioned through the cyclocondensation of 2-amino-3-bromobenzonitrile with a suitable one-carbon source like formamide or an orthoformate.

Conceptual Metal-Free Protocol: Cyclocondensation

This conceptual protocol describes a potential metal-free synthesis of this compound.

Materials:

  • 2-Amino-3-bromobenzonitrile

  • Formamide

  • p-Toluenesulfonic acid (catalytic)

Procedure:

  • A mixture of 2-amino-3-bromobenzonitrile (1.0 mmol) and formamide (10 mL) is heated to 150-180 °C in the presence of a catalytic amount of p-toluenesulfonic acid.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled and poured into water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography to afford this compound.

Comparative Efficacy of Catalytic Systems

The choice of catalytic system for the synthesis of this compound will depend on several factors, including cost, efficiency, scalability, and functional group tolerance. The following table provides a comparative summary of the different approaches discussed.

Catalyst SystemCatalystTypical LigandBaseSolventTemperature (°C)Reaction Time (h)Yield (%)AdvantagesDisadvantages
Palladium-Catalyzed Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane11012-2480-95High yields, broad scope, mild conditionsHigh cost of catalyst and ligand, potential for metal contamination
Copper-Catalyzed CuIL-ProlineK₂CO₃DMSO12024-4860-80Low cost, readily available catalystHarsher conditions, longer reaction times, potentially lower yields
Metal-Free p-TSA--Formamide150-18012-3650-70Low cost, environmentally friendlyHigh temperatures, potentially lower yields and substrate scope

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through various catalytic methods. Palladium-catalyzed Buchwald-Hartwig amination currently offers the most efficient and high-yielding route, albeit at a higher cost. Copper-catalyzed Ullmann condensation provides a more economical alternative, though often requiring more forcing conditions. Metal-free approaches, while attractive from a green chemistry perspective, are still under development and may not yet match the efficiency of their metal-catalyzed counterparts for this specific transformation.

Future research in this area will likely focus on the development of more active and robust catalysts that can operate under milder conditions with lower catalyst loadings. The exploration of non-precious metal catalysts, such as those based on iron or nickel, could also provide more sustainable and cost-effective solutions. Furthermore, the optimization of metal-free protocols to improve their efficiency and broaden their applicability remains a key challenge and an active area of investigation. For researchers and drug development professionals, a thorough evaluation of the factors outlined in this guide will be crucial for selecting the most appropriate synthetic strategy to access this valuable building block.

References

Head-to-head comparison of analytical techniques for 8-Bromoquinazolin-2-amine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Head-to-Head Comparison of Analytical Techniques for the Characterization of 8-Bromoquinazolin-2-amine

This guide provides a comprehensive, head-to-head comparison of the primary analytical techniques for the structural elucidation and purity assessment of this compound (C₈H₆BrN₃), a key heterocyclic building block in medicinal chemistry.[1][2] As researchers and drug development professionals, the unambiguous confirmation of a molecule's identity and purity is a foundational requirement for advancing any research program. This document moves beyond a simple listing of methods to provide a field-proven perspective on why specific techniques are chosen, how they complement one another, and what critical information each reveals about this particular molecule.

The quinazoline scaffold is a privileged structure in drug discovery, appearing in a wide array of pharmacologically active compounds with applications as anticancer, anti-inflammatory, and antibacterial agents, among others.[1][3] The precise placement of the bromine atom at the 8-position and the amine group at the 2-position dictates the molecule's steric and electronic properties, which are crucial for its subsequent reactivity and biological activity. Therefore, rigorous characterization is not merely a quality control step but an essential part of the scientific process.

The Strategic Analytical Workflow

A multi-technique approach is non-negotiable for the complete characterization of a novel or synthesized batch of this compound. Each technique provides a unique piece of the puzzle, and their combined data constitutes a self-validating system of evidence for the molecule's structure and purity.

G cluster_0 Primary Structure Elucidation cluster_1 Functional Group & Purity Analysis cluster_2 Definitive Compositional Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (MS) NMR->MS Confirms Mass FTIR FT-IR Spectroscopy NMR->FTIR Corroborates Functional Groups HPLC HPLC Analysis NMR->HPLC Identifies Main Peak MS->NMR Confirms Formula EA Elemental Analysis (CHN) MS->EA Validates Molecular Formula FTIR->NMR Supports Structural Data HPLC->NMR Confirms Purity of NMR Sample EA->MS Confirms Elemental Composition

Figure 1: A logical workflow demonstrating the synergistic relationship between different analytical techniques for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR is the most powerful and definitive technique for determining the precise atomic connectivity of this compound. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the unambiguous assignment of the substitution pattern.

Why it's essential: For a substituted quinazoline, NMR confirms the exact positions of the bromine and amine groups, ruling out other potential isomers that may have formed during synthesis. 2D NMR experiments, such as COSY and HSQC, are crucial for definitively assigning which proton is coupled to which carbon.[4]

Expected Spectroscopic Data:
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the amine protons.[5] The protons on the benzene ring portion will appear as a complex multiplet system, influenced by the electron-withdrawing bromine atom. The protons of the amine group will likely appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached heteroatoms (N) and the halogen (Br).[6]

Comparative Analysis of NMR Techniques
TechniqueInformation ProvidedCausality & Insight for this compound
¹H NMR Number of unique protons, chemical environment, and proton-proton coupling.Confirms the presence of the aromatic and amine protons. The splitting patterns are critical for assigning the relative positions of the protons on the benzene ring.
¹³C NMR Number of unique carbon atoms and their electronic environment.Verifies the presence of all 8 carbons in the core structure. The chemical shift of C8 will be directly influenced by the attached bromine.
2D NMR (COSY, HSQC, HMBC) Proton-proton and proton-carbon correlations (1, 2, and 3-bond).Essential for unambiguously connecting the proton signals to their corresponding carbon atoms, confirming the C-H framework and the overall substitution pattern.[4]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.[5]

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the amine protons are more likely to be visible) in a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed.

  • Data Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.

  • If assignments are ambiguous, perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase and baseline the spectra correctly and reference the chemical shifts to the solvent signal or TMS.[5]

Mass Spectrometry (MS): Definitive Molecular Weight Confirmation

Mass spectrometry provides the exact molecular weight of the compound, offering definitive proof of its elemental composition.

Why it's essential: For this compound, MS is crucial for confirming the presence of a single bromine atom. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are observed (the molecular ion peak [M]⁺ and the [M+2]⁺ peak), separated by two mass units. This pattern is a powerful diagnostic tool.[5]

Data Presentation: Predicted Mass Spectrum
IonExpected m/z (for ⁷⁹Br)Expected m/z (for ⁸¹Br)Key Insight
[M]⁺ 222.97224.97Confirms the molecular weight. The ~1:1 ratio of these peaks is the hallmark of a monobrominated compound.
[M+H]⁺ 223.98225.98Often the most abundant ion in soft ionization techniques like ESI, confirming the molecular weight of the protonated species.
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Separation (LC): Inject the sample into an HPLC system coupled to the mass spectrometer. A short C18 column can be used to quickly separate the main component from any impurities before it enters the mass spectrometer.

  • Ionization: Utilize an appropriate ionization source. Electrospray Ionization (ESI) is a common choice for this type of molecule.

  • Mass Analysis: Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight.

  • Data Analysis: Identify the molecular ion peak and look for the characteristic [M]⁺ and [M+2]⁺ isotopic pattern to confirm the presence and number of bromine atoms.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the primary technique for determining the purity of the this compound sample. It separates the main compound from any impurities, such as starting materials, byproducts, or degradation products.

Why it's essential: While NMR and MS can confirm the structure of the major component, they are not inherently quantitative for purity unless specific, more complex methods are used. HPLC provides a clear chromatogram where the area of the main peak relative to the total area of all peaks gives a quantitative measure of purity (e.g., >98%).[7]

G cluster_0 HPLC Workflow workflow Sample Injection Separation on C18 Column UV Detection (254 nm) Data Acquisition (Chromatogram) output Purity Report (%) workflow:f3->output input Dissolved Sample input->workflow:f0

Figure 2: A streamlined workflow for HPLC purity analysis.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and acetonitrile) at a concentration of approximately 1 mg/mL.[7] Further dilute as necessary.

  • Mobile Phase: Prepare a mobile phase, typically a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Chromatographic Conditions:

    • Column: Use a standard reversed-phase column (e.g., C18, 5 µm, 250 x 4.6 mm).[7]

    • Elution: A gradient elution (e.g., starting with a higher percentage of aqueous phase and increasing the organic phase over time) is often effective for separating compounds with different polarities.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or 240 nm).[7]

  • Analysis: Inject the sample and record the chromatogram. Calculate the area percentage of the main peak to determine the purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Why it's useful: For this compound, FT-IR can quickly confirm the presence of key structural features. It serves as a fast, qualitative check that complements the more detailed information from NMR. The spectrum will show characteristic absorption bands for the N-H bonds of the amine, the C=N and C=C bonds within the aromatic quinazoline ring system, and the C-Br bond.[8][9]

Data Presentation: Characteristic IR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
Amine (N-H) 3400 - 3200Stretching (typically two bands for a primary amine)
Aromatic C=C/C=N 1650 - 1450Ring Stretching
Aromatic C-H 3100 - 3000Stretching
Carbon-Bromine (C-Br) 700 - 500Stretching
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.[5] No further preparation is needed.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to expected values for the proposed functional groups.

Head-to-Head Technique Comparison Summary

TechniquePrimary ApplicationSample AmountThroughputInformation TypeKey Advantage for this compound
NMR Structure Elucidation5-10 mgLowDefinitive ConnectivityUnambiguously confirms the 2,8-substitution pattern.
MS Molecular Weight<1 mgHighMolecular FormulaProvides definitive proof of bromine presence via isotopic pattern.[5]
HPLC Purity Assessment<1 mgHighQuantitative PurityThe most reliable method for quantifying sample purity.
FT-IR Functional Groups<1 mgVery HighQualitativeFast and simple confirmation of key functional groups (amine, aromatic ring).
Elemental Analysis Elemental Composition1-2 mgLow% Composition (C,H,N)Provides an orthogonal confirmation of the molecular formula derived from MS.

Conclusion

The characterization of this compound requires a thoughtful and synergistic application of multiple analytical techniques. While NMR spectroscopy stands as the cornerstone for absolute structural determination, it must be supported by Mass Spectrometry to confirm the molecular weight and the crucial presence of bromine. HPLC provides the indispensable quantitative assessment of purity, ensuring the sample's suitability for further research. Finally, FT-IR offers a rapid and valuable qualitative check of the molecule's functional group identity. Together, these methods form a robust, self-validating workflow that ensures the scientific integrity of any research involving this important chemical scaffold.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 8-Bromoquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling specialized compounds like 8-Bromoquinazolin-2-amine—a halogenated heterocyclic amine used in medicinal chemistry—demands a rigorous and informed approach to disposal.[1][2] This guide moves beyond mere compliance, offering a deep-dive into the procedural and scientific rationale for the safe disposal of this compound, ensuring you can manage your research byproducts with confidence and integrity.

Hazard Profile and Scientific Rationale for Specialized Disposal

This compound (CAS: 1780759-87-6) belongs to the chemical class of halogenated organic compounds .[3] The presence of a bromine atom on the quinazoline scaffold fundamentally dictates its disposal pathway.

  • Why Halogenated Waste is Different: During standard incineration, halogenated compounds can form acidic gases (such as hydrogen bromide) and other hazardous byproducts.[4] Therefore, these waste streams must be processed in specialized high-temperature incinerators equipped with scrubbers and other emission control systems to neutralize these corrosive and toxic products.[4][5] This specialized treatment is more costly and complex, making the rigorous segregation of halogenated from non-halogenated waste an economic and environmental imperative.[6]

  • Assumed Hazards: While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to other aromatic amines and halogenated heterocycles necessitates a cautious approach.[7] Aromatic amines as a class are often associated with potential carcinogenicity and mutagenicity.[6] Therefore, it is prudent to handle this compound as a potentially toxic substance, minimizing all routes of exposure.

Table 1: Key Chemical and Safety Data

ParameterInformationRationale & Source
Chemical Name This compoundIUPAC Nomenclature
CAS Number 1780759-87-6Chemical Abstracts Service Registry Number.[3]
Molecular Formula C₈H₆BrN₃Defines the elemental composition.[3]
Waste Classification Hazardous Halogenated Organic WasteBased on chemical structure containing a carbon-halogen bond.[8][9]
Primary Disposal Route High-Temperature IncinerationRequired to manage hazardous byproducts from halogen content.[4][5]
Incompatibilities Strong oxidizing agents, strong acids, strong basesGeneral guidance for brominated compounds to prevent violent reactions.[8][10]
Mandatory Personal Protective Equipment (PPE)

Before handling this compound in any form, including for waste disposal, the following PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Eye Protection: Chemical splash goggles are required at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles.[10]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always check the manufacturer's glove compatibility chart. Discard gloves immediately if they become contaminated and wash hands thoroughly.[10]

  • Body Protection: A fully buttoned laboratory coat must be worn to protect against skin exposure.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[10]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation from the point of generation is the most critical step in the disposal process.[6] Never mix halogenated waste with non-halogenated waste streams.[11]

Protocol for Collecting this compound Waste:

  • Select the Correct Waste Container:

    • For Solid Waste: Use a clearly labeled, sealable container designated for "Hazardous Solid Waste: Halogenated Organics."[8] This includes contaminated consumables like gloves, weigh boats, and filter paper.

    • For Liquid Waste: Use a sturdy, chemically compatible (glass or polyethylene), and sealable container with a screw cap.[11] Label it clearly as "Hazardous Liquid Waste: Halogenated Organics."[8]

  • Labeling: Affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The concentration or percentage of all chemical components in the container.

    • The date accumulation started.

  • Accumulation:

    • Keep the waste container sealed at all times, except when adding waste.[11]

    • Store the container in a designated Satellite Accumulation Area within the laboratory.

    • Use secondary containment (e.g., a plastic tub) for all liquid waste containers to mitigate spills.[11]

  • Container Rinsing (Triple Rinse Protocol):

    • Empty containers that held pure this compound must be treated as hazardous waste.

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, the first rinsate must be collected and disposed of as halogenated liquid waste. [11] Subsequent rinses can typically be managed as non-halogenated waste, but consult your institutional policy.

  • Requesting Pickup: Once the container is full or you are finished generating this waste stream, submit a chemical waste collection request to your EHS department.[12] Do not abandon chemicals in the laboratory.[13]

Emergency Spill Management Protocol

Immediate and correct action is critical in the event of a spill to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Assess the Spill:

    • Small Spill (manageable by lab personnel): If the spill is small, contained within the fume hood, and you have been trained for cleanup, proceed with the steps below.

    • Large Spill: If the spill is large, outside of a fume hood, or you feel unsafe, evacuate the area, restrict access, and contact your institution's EHS emergency line immediately.[10]

  • Cleanup Procedure (Small Spill):

    • Ensure your PPE is intact.

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.[6]

    • Carefully collect the absorbed material and any contaminated debris using non-sparking tools.

    • Place all cleanup materials into a designated, sealable container labeled as "Hazardous Solid Waste: Halogenated Organics."

    • Decontaminate the spill surface with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

    • Report the incident to your laboratory supervisor and EHS office, regardless of size.[6]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a research laboratory.

G start Start: Generate this compound Waste is_solid Is the waste Solid or Liquid? start->is_solid solid_waste Solid Waste: (Contaminated gloves, paper, unused solid compound) is_solid->solid_waste Solid liquid_waste Liquid Waste: (Solutions, reaction mixtures, first rinsate) is_solid->liquid_waste Liquid collect_solid Collect in labeled 'Halogenated Solid Waste' container. solid_waste->collect_solid collect_liquid Collect in labeled 'Halogenated Liquid Waste' carboy within secondary containment. liquid_waste->collect_liquid is_full Is container full or no longer in use? collect_solid->is_full collect_liquid->is_full contact_ehs Seal container and complete waste tag. Contact Environmental Health & Safety (EHS) for pickup. is_full->contact_ehs Yes end End: Waste is transported by EHS for licensed disposal (High-Temp Incineration). contact_ehs->end

Caption: Disposal workflow for this compound waste.

By adhering to this comprehensive guide, you not only ensure compliance with safety regulations but also actively participate in a culture of responsibility that is paramount to modern scientific research.

References

Navigating the Safe Handling of 8-Bromoquinazolin-2-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Use, and Disposal of 8-Bromoquinazolin-2-amine.

As a novel heterocyclic amine, this compound presents a unique set of handling challenges. While specific toxicological data is limited, the known hazards of related brominated quinazolines and aromatic amines necessitate a stringent and proactive approach to safety. This guide provides a detailed operational and disposal plan, grounded in established safety protocols, to empower laboratory personnel to work with this compound confidently and securely.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Given that the toxicological properties of this compound have not been thoroughly investigated, a precautionary principle is paramount. Structurally similar compounds, such as other brominated heterocycles and aromatic amines, are known to have potential health hazards, including skin, eye, and respiratory irritation, and possible mutagenicity.[1][2][3][4] Therefore, all handling procedures must be designed to minimize any potential for exposure.

The primary engineering control for handling this compound is a certified chemical fume hood.[1][2][5] All manipulations of the solid compound and its solutions, including weighing, transferring, and preparing solutions, must be conducted within a fume hood to mitigate the risk of inhaling airborne particles or vapors.[6][7] Ensure that the fume hood has a recent certification and that the sash is maintained at the lowest practical height. Additionally, eyewash stations and safety showers must be readily accessible and regularly tested.[5][8]

II. Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

A comprehensive personal protective equipment (PPE) strategy is essential to prevent direct contact with this compound. The following table outlines the minimum required PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and a face shield- Double-gloving (nitrile)- Respiratory protection (NIOSH-approved N95 or higher)

A Note on Glove Selection: While nitrile gloves offer good resistance to a range of chemicals, it is crucial to inspect them for any signs of degradation or perforation before and during use.[9] For prolonged operations or when handling larger quantities, consider the use of thicker, chemical-resistant gloves and change them frequently to prevent breakthrough.

III. Procedural Guidance: Step-by-Step Handling Protocols

A systematic workflow is critical to ensure both the safety of laboratory personnel and the integrity of the experiment.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Assemble Required PPE Risk_Assessment->Gather_PPE Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash) Gather_PPE->Verify_Controls Weigh_Solid Weigh Solid Compound Verify_Controls->Weigh_Solid Proceed to Handling Prepare_Solution Prepare Solutions Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Area Decontaminate Work Area Conduct_Experiment->Decontaminate_Area Experiment Complete Segregate_Waste Segregate Waste Decontaminate_Area->Segregate_Waste Dispose_Waste Dispose of Waste Properly Segregate_Waste->Dispose_Waste Remove_PPE Remove & Dispose of PPE Dispose_Waste->Remove_PPE

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

Protocol for Weighing the Solid Compound:

  • Don all appropriate PPE as outlined in the table above.

  • Perform all weighing activities within a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Use anti-static weighing paper or a tared container to minimize the dispersal of the solid.

  • After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).

  • Treat all disposable materials used in this process as contaminated waste.[7]

Protocol for Preparing Stock Solutions:

  • Conduct all solution preparation within a certified chemical fume hood.[2]

  • Slowly add the solvent to the solid compound to prevent splashing.

  • If sonication is required to aid dissolution, ensure the vial is securely capped and placed within a secondary container to contain any potential leaks.

  • Clearly label the resulting solution with the compound name, concentration, solvent, date, and your initials.

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spill (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent and cleaning agent.

  • Major Spill (outside a fume hood) or Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][8] Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[10] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][10]

    • Evacuate the area and contact your institution's emergency response team.

V. Waste Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[7]

  • Solid Waste: Collect unreacted this compound and any contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed container designated for solid hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container. This container should be designated for halogenated organic waste.

  • General Guidelines:

    • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and all associated hazard warnings.[7]

    • Segregation: Do not mix incompatible waste streams.

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

By adhering to these comprehensive safety and handling guidelines, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromoquinazolin-2-amine
Reactant of Route 2
Reactant of Route 2
8-Bromoquinazolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.